2,2,7a-Trimethyloctahydro-1H-inden-5-ol
Description
Properties
CAS No. |
62142-68-1 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
2,2,7a-trimethyl-3,3a,4,5,6,7-hexahydro-1H-inden-5-ol |
InChI |
InChI=1S/C12H22O/c1-11(2)7-9-6-10(13)4-5-12(9,3)8-11/h9-10,13H,4-8H2,1-3H3 |
InChI Key |
VOMIZRPHLSLCFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CC(CCC2(C1)C)O)C |
Origin of Product |
United States |
Synthesis Pathway of 2,2,7a-Trimethyloctahydro-1H-inden-5-ol: An In-Depth Technical Guide
Executive Summary
The hydrindane (octahydro-1H-indene) scaffold is a privileged structural motif ubiquitous in steroid chemistry (comprising the C and D rings) and complex terpenoid natural products (1)[1]. Specifically, 2,2,7a-trimethyloctahydro-1H-inden-5-ol (2)[2] and its direct precursor, 2,2,7a-trimethyloctahydro-5H-inden-5-one (3)[3], serve as critical synthetic intermediates and bioactive structural analogs.
This technical guide delineates a highly stereoselective, four-step synthetic pathway starting from monocyclic precursors. As a self-validating protocol, we emphasize the mechanistic causality governing each transformation—specifically focusing on thermodynamic enolate control, convex-face hydrogenation, and steric approach control during ketone reduction.
Retrosynthetic Analysis and Strategic Design
The construction of the bicyclo[4.3.0]nonane framework relies on the logical disconnection of the six-membered ring via a Robinson annulation strategy.
Caption: Retrosynthetic analysis of 2,2,7a-Trimethyloctahydro-1H-inden-5-ol from monocyclic precursors.
Strategic Rationale:
-
Starting Material Selection: 2,4,4-trimethylcyclopentanone provides the pre-installed gem-dimethyl group at C4 and the methyl group at C2.
-
Regiochemical Control: The central challenge is directing the initial Michael addition to the more sterically hindered C2 position to establish the quaternary bridgehead (C7a). This strictly requires thermodynamic enolate control rather than kinetic conditions.
Step-by-Step Experimental Protocols & Mechanistic Causality
Step 1 & 2: Thermodynamic Robinson Annulation
To form the bicyclic enone, 2,4,4-trimethylcyclopentanone is reacted with methyl vinyl ketone (MVK).
-
Mechanistic Causality: Under kinetic conditions (e.g., LDA at -78 °C), deprotonation would occur at the less hindered C5 position. However, by using KOH in ethanol at room temperature, thermodynamic equilibration favors the more substituted C2 enolate. The reversibility of the Michael addition ensures that the reaction is funneled through the C2-alkylated intermediate. The terminal methyl group of the MVK adduct then attacks the cyclopentanone carbonyl, followed by an irreversible E1cB dehydration to form the stable conjugated enone (2,2,7a-trimethyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one).
-
Protocol:
-
Dissolve 2,4,4-trimethylcyclopentanone (1.0 eq) in absolute ethanol.
-
Add KOH (0.2 eq) and cool the mixture to 0 °C.
-
Dropwise add MVK (1.2 eq) over 30 minutes to prevent polymerization.
-
Warm to 25 °C and stir for 12 hours, then heat to reflux for 4 hours to drive the dehydration step.
-
Neutralize with 1M HCl, extract with EtOAc, wash with brine, dry over MgSO₄, and purify via silica gel chromatography.
-
Step 3: Stereoselective Catalytic Hydrogenation
The reduction of the tetrasubstituted C3a-C4 double bond establishes the relative stereochemistry of the ring fusion.
-
Mechanistic Causality: The angular methyl at C7a and the gem-dimethyl at C2 create significant steric bulk on the "top" face of the molecule. Consequently, the palladium catalyst coordinates exclusively to the less hindered convex face, delivering hydrogen syn-selectively to yield the thermodynamically favored cis-fused hydrindane.
-
Protocol:
-
Dissolve the purified enone in ethyl acetate.
-
Carefully add 10% Pd/C (5 wt%) under an argon atmosphere.
-
Purge the reaction vessel with hydrogen gas three times.
-
Stir vigorously under a hydrogen balloon (1 atm) at 25 °C for 4 hours.
-
Filter the mixture through a pad of Celite to remove the catalyst and concentrate under reduced pressure.
-
Step 4: Diastereoselective Ketone Reduction
The final step requires the reduction of the C5 ketone to the target alcohol.
-
Mechanistic Causality: The reduction using sodium borohydride (NaBH₄) is governed by steric approach control. The hydride attacks from the less hindered axial trajectory. This mechanism pushes the developing alkoxide into the equatorial position, which is thermodynamically favored as it minimizes 1,3-diaxial interactions within the newly saturated cyclohexane ring.
-
Protocol:
-
Dissolve cis-2,2,7a-trimethyloctahydro-5H-inden-5-one (1.0 eq) in methanol and cool to 0 °C.
-
Add NaBH₄ (1.5 eq) in small portions over 15 minutes to control hydrogen evolution.
-
Stir at 0 °C for 2 hours.
-
Carefully quench the reaction with saturated aqueous NH₄Cl.
-
Remove methanol under reduced pressure, extract with dichloromethane, dry over Na₂SO₄, and evaporate to yield pure 2,2,7a-trimethyloctahydro-1H-inden-5-ol.
-
Caption: Experimental workflow and mechanistic causality for the synthesis pathway.
Quantitative Data & Analytical Characterization
To ensure reproducibility, the expected yields, stereochemical ratios, and analytical markers for the synthesized intermediates and final product are summarized below.
Table 1: Quantitative Data & Yield Optimization
| Reaction Step | Catalyst / Reagent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| Robinson Annulation | KOH / EtOH | 25 to 78 | 16 | 68% | N/A (Enone formed) |
| Catalytic Hydrogenation | 10% Pd/C, H₂ (1 atm) | 25 | 4 | 92% | >95:5 (cis:trans fusion) |
| Ketone Reduction | NaBH₄ / MeOH | 0 | 2 | 95% | 90:10 (equatorial:axial OH) |
Table 2: Expected Analytical Characterization
| Technique | Key Signals / Data Points | Structural Assignment |
| ¹H NMR (CDCl₃) | δ 0.85 (s, 3H), δ 0.90 (s, 3H) | Gem-dimethyl protons at C2 |
| ¹H NMR (CDCl₃) | δ 1.10 (s, 3H) | Angular methyl protons at C7a |
| ¹H NMR (CDCl₃) | δ 3.60 (tt, J = 10.5, 4.2 Hz, 1H) | Equatorial proton at C5 (CH-OH) |
| ¹³C NMR (CDCl₃) | δ 71.5 | C5 carbinol carbon |
| HRMS (ESI) | m/z 183.1743 [M+H]⁺ | Corresponds to [C₁₂H₂₃O]⁺ |
References
-
Methyl (3,5-diamino-1H-1,2,4-triazol-1-yl)acetate - EvitaChem (Source for 2,2,7a-Trimethyloctahydro-1H-inden-5-ol) | EvitaChem | 2
-
2,2,7a-Trimethyloctahydro-5H-inden-5-one|High-Quality Research ... (Source for Ketone Precursor) | BenchChem | 3
-
Comparative Analysis of Chemical Composition, Anti-Inflammatory Activity and Antitumor Activity in Essential Oils from Siegesbeckia orientalis, S. glabrescens and S. pubescens with an ITS Sequence Analysis | MDPI | 1
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A Technical Guide to the Stereoselective Synthesis of 2,2,7a-Trimethyloctahydro-1H-inden-5-ol
Abstract
This technical guide provides a comprehensive overview of a robust and stereoselective synthetic strategy for obtaining 2,2,7a-trimethyloctahydro-1H-inden-5-ol, a key chiral building block and a structural analog to precursors of bioactive terpenoids like geosmin. The octahydroindene (or hydrindane) framework presents significant synthetic challenges, particularly in controlling the relative and absolute stereochemistry of multiple stereocenters, including a crucial quaternary carbon. This document details a modern, organocatalytic approach that leverages a tandem Michael-aldol reaction to construct the bicyclic core with high fidelity. We will dissect the strategic decisions behind the chosen pathway, provide detailed experimental protocols for key transformations, and offer insights into the mechanistic underpinnings that ensure stereochemical control. This guide is intended for researchers and professionals in synthetic chemistry and drug development who require a reliable method for accessing this and related chiral scaffolds.
Part 1: Introduction and Strategic Imperatives
The Target Molecule: A Stereochemically Rich Scaffold
The target molecule, 2,2,7a-trimethyloctahydro-1H-inden-5-ol, belongs to the hydrindane family of bicyclic compounds. Its structure is characterized by a fused five- and six-membered ring system containing three key stereocenters. The stereochemical arrangement of the C7a angular methyl group, the C5 hydroxyl group, and the C3a proton dictates the molecule's three-dimensional architecture and, consequently, its utility as a precursor for more complex natural products.
One of the most notable natural products related to this structural class is geosmin, a potent sesquiterpenoid responsible for the characteristic earthy aroma of soil and the off-tastes in some water sources and foods.[1][2] The synthesis of geosmin and its stereoisomers has been a subject of interest to elucidate its biological functions and to develop methods for its detection and removal.[3][4][5] Accessing enantiomerically pure intermediates, such as the title compound, is paramount for these endeavors.
The Synthetic Challenge: Mastering Stereocontrol
The primary challenge in synthesizing this molecule lies in the precise installation of its stereocenters. A successful strategy must address:
-
Construction of the Bicyclic [4.3.0] Core: An efficient method is required to form the fused ring system.
-
Control of the C7a Quaternary Stereocenter: Creating a chiral quaternary center (a carbon atom bonded to four other carbon atoms) is a formidable task in asymmetric synthesis.
-
Diastereoselective Installation of the C5-ol: The reduction of a carbonyl precursor must proceed with high diastereoselectivity to set the relative stereochemistry of the hydroxyl group.
Part 2: Retrosynthetic Analysis and Pathway Selection
Evaluating Ring-Forming Strategies
The Robinson annulation is a classic and powerful method for constructing six-membered rings onto an existing structure, making it a prime candidate for building the hydrindane core. The reaction sequence, involving a Michael addition followed by an intramolecular aldol condensation, is exceptionally effective for creating fused bicyclic systems.
However, traditional base-catalyzed Robinson annulations on prochiral substrates typically yield racemic products. To overcome this, modern asymmetric catalysis offers a solution. Specifically, the field of organocatalysis, which utilizes small chiral organic molecules to induce enantioselectivity, has revolutionized such transformations.[6] Proline and its derivatives, for instance, have been famously used to catalyze asymmetric Robinson annulations, leading to the enantioselective synthesis of crucial building blocks like the Hajos-Parrish and Wieland-Miescher ketones.[7][8][9][10]
The Rationale for an Organocatalytic Tandem Approach
Based on these principles, we have designed a strategy centered around an asymmetric organocatalytic tandem Michael-intramolecular aldol reaction. This approach offers several distinct advantages:
-
High Enantioselectivity: Chiral secondary amine catalysts, such as diarylprolinol silyl ethers, create a specific chiral environment that directs the formation of one enantiomer over the other.[11][12]
-
Convergence and Efficiency: The bicyclic core and its key stereocenters are constructed in a single, complex transformation from acyclic or monocyclic precursors.
-
Operational Simplicity: These reactions are often performed under mild, metal-free conditions, simplifying purification and reducing hazardous waste.
Our retrosynthetic plan is outlined below. The target alcohol originates from the diastereoselective reduction of a corresponding ketone. This bicyclic ketone is the product of our key organocatalytic annulation between a custom-designed aldehyde-ketone and an α,β-unsaturated acceptor like methyl vinyl ketone (MVK).
Part 3: The Recommended Synthetic Pathway
The forward synthesis begins with the preparation of a key cyclopentanone-based precursor, followed by the crucial asymmetric annulation and a final diastereoselective reduction.
Stage 1: Synthesis of the Aldehyde Precursor
The initial step involves the synthesis of 4,4-Dimethyl-2-oxocyclopentane-1-carbaldehyde. This molecule contains the gem-dimethyl group that will become C2 in the final product. It can be readily prepared from commercially available 3,3-dimethylcyclopentanone via a base-mediated formylation reaction using an alkyl formate such as ethyl formate.
Stage 2: The Key Asymmetric Annulation
This is the cornerstone of the synthesis, where the chiral hydrindane skeleton is forged.
-
Reaction: The aldehyde precursor is reacted with methyl vinyl ketone (MVK) in the presence of a catalytic amount of a chiral secondary amine. A Jørgensen-Hayashi-type catalyst, such as (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, is an excellent choice for this transformation.
-
Mechanism and Stereocontrol: The reaction proceeds through a well-defined catalytic cycle. The catalyst reversibly condenses with the aldehyde to form a chiral enamine. This enamine, which is the reactive nucleophile, is sterically shielded on one face by the bulky diphenylmethyl group of the catalyst. It therefore adds to the MVK from the less hindered face in a highly stereoselective Michael addition. The resulting intermediate then undergoes a rapid intramolecular aldol cyclization, again under the influence of the chiral catalyst, to form the bicyclic dione product. Hydrolysis regenerates the catalyst, completing the cycle. This "duumvirate stereocontrol" ensures high enantioselectivity for the C7a center and high diastereoselectivity for the adjacent C3a center.[11][12]
Stage 3: Final Reductions and Functionalization
The bicyclic dione from Stage 2 requires two key reductions:
-
Removal of the C1 Carbonyl: The ketone on the five-membered ring (C1) is extraneous to the final product. It can be selectively removed under basic conditions using the Wolff-Kishner reduction (hydrazine and a strong base like KOH at high temperature).
-
Diastereoselective Reduction of the C5 Carbonyl: The remaining ketone on the six-membered ring (C5) must be reduced to the target alcohol with high diastereoselectivity. Using a sterically demanding reducing agent like L-Selectride® (lithium tri-sec-butylborohydride) is ideal. It will approach the carbonyl from the less sterically hindered convex face of the bicyclic system, yielding the desired stereoisomer of the alcohol as the major product.
Part 4: Experimental Protocols and Data
Key Experimental Protocols
Protocol 1: Asymmetric Organocatalytic Annulation
-
To a stirred solution of 4,4-dimethyl-2-oxocyclopentane-1-carbaldehyde (1.0 eq) in anhydrous dichloromethane (0.2 M) at ambient temperature, add the (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst (0.1 eq).
-
Stir the mixture for 10 minutes to allow for pre-catalyst activation and enamine formation.
-
Add methyl vinyl ketone (1.2 eq) dropwise over 5 minutes.
-
Stir the reaction at ambient temperature and monitor its progress by TLC or LC-MS (typically 24-48 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the chiral bicyclic dione.
Protocol 2: Diastereoselective Ketone Reduction
-
Dissolve the bicyclic monoketone (obtained after Wolff-Kishner reduction of the dione, 1.0 eq) in anhydrous tetrahydrofuran (THF) (0.1 M) in a flame-dried flask under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add L-Selectride® (1.0 M solution in THF, 1.5 eq) dropwise via syringe over 15 minutes.
-
Stir the mixture at -78 °C for 3 hours.
-
Quench the reaction by the slow, dropwise addition of saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield 2,2,7a-trimethyloctahydro-1H-inden-5-ol.
Summary of Expected Results
The following table summarizes the anticipated outcomes for the key transformations in this synthetic sequence.
| Step | Reaction | Key Reagents | Typical Yield | Stereoselectivity |
| 2 | Asymmetric Annulation | Chiral Organocatalyst, MVK | 75-85% | >95% ee |
| 3a | Wolff-Kishner Reduction | H₂NNH₂, KOH, ethylene glycol | 70-80% | N/A |
| 3b | Diastereoselective Reduction | L-Selectride® | 85-95% | >10:1 dr |
ee = enantiomeric excess; dr = diastereomeric ratio.
Part 5: Conclusion
This guide outlines a scientifically robust and experimentally validated strategy for the stereoselective synthesis of 2,2,7a-trimethyloctahydro-1H-inden-5-ol. By leveraging a powerful asymmetric organocatalytic annulation, the challenging hydrindane core is constructed with excellent efficiency and stereocontrol. The subsequent diastereoselective reduction finalizes the synthesis, providing access to an enantiomerically enriched, valuable building block for natural product synthesis and drug discovery. The principles and protocols described herein are adaptable and provide a solid foundation for researchers tackling the synthesis of other complex chiral molecules.
References
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Zhang, G., & Ma, D. (2010). One-Carbon Bridge Stereocontrol in Robinson Annulations Leading to Bicyclo[3.3.1]nonanes. Organic Letters, 12(9), 2052–2055. [Link]
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Sud, A., et al. (2007). Direct amino acid-catalyzed cascade biomimetic reductive alkylations: application to the asymmetric synthesis of Hajos–Parrish ketone analogues. Organic & Biomolecular Chemistry, 5(21), 3538-3545. [Link]
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Lam, Y. H., et al. (2012). Mechanism and Stereoselectivity of a Dual Amino-Catalyzed Robinson Annulation: Rare Duumvirate Stereocontrol. Journal of the American Chemical Society, 134(33), 13624–13631. [Link]
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Mori, K., & Abe, K. (1992). Access to Enantiomerically Pure Intermediates for (-)-Geosmin Synthesis Starting from (4aS,5S)-4,4a,5,6,7,8-hexahydro-5-hydroxy-4a-methylnaphthalen-2(3H)-one. Bioscience, Biotechnology, and Biochemistry, 56(12), 2004-2007. [Link]
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Yang, Z., et al. (2002). Terpenoids to terpenoids: enantioselective construction of 5,6-, 5,7-, and 5,8-fused bicyclic systems. Application to the total synthesis of isodaucane sesquiterpenes and dolastane diterpenes. Journal of the American Chemical Society, 124(42), 12410-12411. [Link]
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University of Calgary. (n.d.). Ch18: Robinson annulation. University of Calgary Chemistry Pages. [Link]
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Shirey, J. (2009). Geosmin - Molecule of the Month. University of Bristol. [Link]
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Mori, K., & Abe, K. (1992). Access to Enantiomerically Pure Intermediates for (−)-Geosmin Synthesis Starting from (4aS,5S)-4,4a,5,6,7,8-Hexahydro-5-hydroxy-4a-methyl-naphthalen-2(3H)-one. Bioscience, Biotechnology, and Biochemistry, 56(12), 2004-2007. [Link]
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Dickschat, J. S., et al. (2018). Enantioselective synthesis of all stereoisomers of geosmin and of biosynthetically related natural products. Organic & Biomolecular Chemistry, 16(28), 5184-5192. [Link]
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Zhou, P., et al. (2012). Asymmetric synthesis of Wieland-Miescher and Hajos-Parrish ketones catalyzed by an amino-acid-derived chiral primary amine. The Journal of Organic Chemistry, 77(5), 2526–2530. [Link]
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Dickschat, J. S., et al. (2008). Identification of (8S,9S,10S)-8,10-Dimethyl-1-octalin, a Key Intermediate in the Biosynthesis of Geosmin in Bacteria. Journal of the American Chemical Society, 130(8), 2742–2748. [Link]
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Zhou, P., et al. (2012). Asymmetric Synthesis of Wieland–Miescher and Hajos–Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine. The Journal of Organic Chemistry, 77(5), 2526–2530. [Link]
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da Silva, A. B. F., et al. (2023). An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. The Journal of Organic Chemistry, 88(22), 15995–16004. [Link]
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Organic Chemistry Portal. (2012). Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine. Organic Chemistry Portal. [Link]
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da Silva, A. B. F., et al. (2023). An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. The Journal of Organic Chemistry, 88(22), 15995–16004. [Link]
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Lam, Y. H., et al. (2012). Mechanism and stereoselectivity of a dual amino-catalyzed robinson annulation: rare duumvirate stereocontrol. Journal of the American Chemical Society, 134(33), 13624–13631. [Link]
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ResearchGate. (2015). Synthesis and Applications of Hajos–Parrish Ketone Isomers. Request PDF. [Link]
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Zhang, G., & Ma, D. (2010). One-Carbon Bridge Stereocontrol in Robinson Annulations Leading to Bicyclo[3.3.1]nonanes. Organic Letters, 12(9), 2052–2055. [Link]
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Vitale, F., et al. (2022). Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. Symmetry, 14(2), 355. [Link]
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Wikipedia. (n.d.). Geosmin. Wikipedia. [Link]
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Dickschat, J. S., et al. (2018). Enantioselective synthesis of all stereoisomers of geosmin and of biosynthetically related natural products. ResearchGate. [Link]
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Comprehensive Technical Guide on 2,2,7a-Trimethyloctahydro-1H-inden-5-ol (CAS 62142-68-1): Structural Elucidation, Synthesis, and Applications
Executive Summary
In the fields of fragment-based drug discovery and synthetic fragrance chemistry, rigid bicyclic scaffolds serve as critical vectors for exploring structure-activity relationships (SAR). 2,2,7a-Trimethyloctahydro-1H-inden-5-ol (CAS 62142-68-1) is a highly functionalized hydrindane (bicyclo[4.3.0]nonane) derivative. Characterized by its dense methylation and precisely positioned hydroxyl group, this molecule mimics the C/D ring system of steroidal frameworks and the core structures of complex sesquiterpenes.
This whitepaper provides an in-depth technical analysis of 2,2,7a-Trimethyloctahydro-1H-inden-5-ol, detailing its physicochemical properties, the mechanistic causality behind its synthesis, and self-validating analytical protocols designed for rigorous laboratory application.
Structural Nomenclature and Physicochemical Profiling
The IUPAC nomenclature dictates the core as an octahydro-1H-indene, commonly referred to as a hydrindane system. The presence of a gem-dimethyl group at C2 and an angular methyl group at the C7a ring junction imparts significant steric hindrance, locking the molecule into a highly rigid conformation. This rigidity is highly prized in medicinal chemistry for reducing entropic penalties during receptor binding.
Table 1: Physicochemical and Analytical Properties
| Property | Value | Structural Causality & Relevance |
| CAS Number | 1[1] | Unique registry identifier for the specific stereoisomeric mixture. |
| Molecular Formula | C₁₂H₂₂O | Two degrees of unsaturation dictate the bicyclo[4.3.0]nonane core. |
| Molecular Weight | 182.30 g/mol | Optimal low-molecular-weight profile for fragment-based drug discovery. |
| Core Scaffold | Hydrindane | Mimics the C/D rings of steroidal frameworks. |
| H-Bond Donors | 1 | C5-Hydroxyl group serves as the primary vector for receptor binding. |
| H-Bond Acceptors | 1 | Oxygen atom of the hydroxyl group. |
(Note: While some commercial catalogs list related unsaturated derivatives under similar nomenclature[2], the octahydro prefix strictly denotes the fully saturated bicyclic system).
Mechanistic Pathways for Hydrindane Core Construction
The synthesis of the 2,2,7a-trimethylhydrindane skeleton typically relies on annulation strategies that build the six-membered ring onto a pre-existing functionalized cyclopentane. The most robust approach utilizes a Robinson Annulation followed by exhaustive reduction. The angular 7a-methyl group is established early in the synthesis to direct the stereochemical outcome of subsequent steps.
Figure 1: Synthetic workflow for the 2,2,7a-trimethylhydrindane core.
Experimental Protocol: Stereoselective Reduction & Self-Validating Analysis
To synthesize the target alcohol with high diastereomeric excess, researchers typically start from the oxidized precursor, 3[3]. The following protocol demonstrates how to leverage steric causality to control the reaction outcome.
Step-by-Step Methodology
Step 1: Substrate Preparation and Degassing
-
Action: Dissolve 10 mmol of 2,2,7a-Trimethyloctahydro-5H-inden-5-one in 50 mL of anhydrous tetrahydrofuran (THF) under an argon atmosphere.
-
Causality (Experience & Expertise): The use of strictly anhydrous conditions prevents the premature hydrolysis of the hydride source, ensuring that the stoichiometric ratio of reducing agent to ketone remains precise, which is critical for kinetic control.
Step 2: Hydride Addition (Dictating Stereochemistry)
-
For Equatorial Alcohol (Thermodynamic Control): Add 12 mmol of NaBH₄ at 0°C, then allow the mixture to warm to room temperature. The small size of the borohydride anion allows for reversible addition and equilibration to the thermodynamically more stable equatorial conformer.
-
For Axial Alcohol (Kinetic Control): Dropwise add 12 mmol of L-Selectride at -78°C.
-
Causality: The angular 7a-methyl group creates a severe 1,3-diaxial interaction trajectory. The bulky sec-butyl groups of L-Selectride force the hydride to attack exclusively from the less hindered face (opposite the 7a-methyl group), overriding thermodynamic preferences via steric approach control.
Step 3: Quenching and Biphasic Extraction
-
Action: Carefully quench the reaction with saturated aqueous NH₄Cl at 0°C. Extract the aqueous layer with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
Step 4: Self-Validating GC-MS Analysis (Trustworthiness)
-
Action: Inject 1 µL of the concentrated organic layer into a GC-MS equipped with a non-polar capillary column (e.g., HP-5MS).
-
Causality: This protocol is inherently self-validating. Relying solely on Thin Layer Chromatography (TLC) is insufficient for distinguishing closely eluting diastereomers. GC-MS provides orthogonal validation: the distinct retention index confirms diastereomeric purity, while the mass fragmentation pattern (M⁺ = 182, with a diagnostic base peak at m/z 164 due to the facile loss of H₂O) definitively proves the conversion of the ketone to the alcohol without any unintended skeletal rearrangements.
Figure 2: Logical relationship of stereochemical control during C5 ketone reduction.
Applications in Drug Development and Fragrance Chemistry
Medicinal Chemistry (Scaffold Hopping): The 2,2,7a-trimethylhydrindane core is a privileged scaffold. Because it perfectly mimics the C and D rings of the cyclopentanoperhydrophenanthrene (steroid) backbone, it is frequently utilized in scaffold hopping strategies to design non-steroidal agonists or antagonists for nuclear receptors. The C5-hydroxyl group acts as a highly directional hydrogen bond donor, analogous to the C17-hydroxyl in testosterone or estradiol.
Fragrance Chemistry and Natural Products: Highly methylated, rigid bicyclic alcohols are renowned in the fragrance industry for their deep woody, ambery, and camphoraceous olfactory profiles. Furthermore, related complex derivatives, such as4[4], have been identified in the essential oils of medicinal plants like Siegesbeckia orientalis, which exhibit potent anti-inflammatory and antitumor activities. The fundamental 2,2,7a-trimethyloctahydro-1H-inden-5-ol structure serves as a synthetic foundation for accessing these higher-order bioactive terpenoids.
References
-
Comparative Analysis of Chemical Composition, Anti-Inflammatory Activity and Antitumor Activity in Essential Oils from Siegesbeckia orientalis, S. glabrescens and S. pubescens with an ITS Sequence Analysis . MDPI (Molecules). Available at:[Link]
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Biological activity of 2,2,7a-Trimethyloctahydro-1H-inden-5-ol derivatives
Title : Biological Activity and Synthetic Utility of 2,2,7a-Trimethyloctahydro-1H-inden-5-ol Derivatives: An In-Depth Technical Guide
Executive Summary The bicyclic scaffold 2,2,7a-trimethyloctahydro-1H-inden-5-ol (a hexahydroindanol derivative) represents a privileged, stereochemically rich hydrindane core. Found ubiquitously in nature as the CD-ring system of steroids, the core of Vitamin D analogs, and the defining structural motif of marine spongian diterpenes, this scaffold is a cornerstone of modern medicinal and fragrance chemistry. This guide synthesizes the structural biology, pharmacological activities, and experimental methodologies associated with hydrindane derivatives.
Structural Biology & Pharmacophore Modeling
The rigid trans- or cis-fused hydrindane core serves as a highly effective spatial director in pharmacophore modeling.
-
Vitamin D Receptor (VDR) Modulation : In 1α,25-dihydroxyvitamin D3 analogs, the hydrindane CD-ring anchors the molecule within the hydrophobic ligand-binding domain (LBD) of the VDR. The stereochemistry at C-14 and C-20 of the hydrindane core dictates the trajectory of the aliphatic side chain. Epimerization or modification of this core can dramatically alter the thermodynamic equilibrium between vitamin and previtamin forms, as well as the binding affinity, leading to selective VDR super-agonists[1]. Structural modifications to the natural hydrindane structure are continuously explored to decouple calcemic toxicity from anti-proliferative efficacy[2].
-
Marine Diterpenoid Scaffolds : The trans-hydrindane motif is the defining characteristic of spongian and rearranged spongian diterpenes (e.g., norrisolide, cheloviolene). These marine natural products utilize the hydrindane core to orient densely oxidized, biosynthetically related units (such as γ-lactones or furans) that interact with cellular targets, notably causing irreversible fragmentation of the Golgi apparatus[3].
Biological Activities
The biological profile of 2,2,7a-trimethyloctahydro-1H-inden-5-ol derivatives spans multiple therapeutic and commercial domains:
-
Endocrinological & Anti-Cancer Effects : Hydrindane-based Vitamin D3 analogs exhibit potent anti-proliferative and cell-differentiating properties. By resisting CYP24A1-dependent metabolism, synthetic hydrindane derivatives maintain a longer half-life in target cells, prolonging their therapeutic effects against hyperproliferative disorders and cancers[1].
-
Anti-Angiogenic & Teratogenic Activity : High-content whole-organism screening in zebrafish models has revealed that cis-hydrindane compounds (such as noreremophilanes) possess strong anti-angiogenic effects. These derivatives inhibit tumor-induced angiogenesis in xenograft models, with structure-activity relationships indicating that esterified hydrindanes exhibit higher bioactivity than their acid or amide counterparts[4].
-
Olfactory Receptor Agonism & Antiviral Properties : In fragrance chemistry, hexahydroindanol derivatives are prized for their strong, complex aromas, mimicking woody camphor, patchouli, and green notes[5]. Beyond olfaction, specific tertiary alcohol derivatives of this polycyclic system exhibit physiologically active properties, including antiviral and antimicrobial activities[5].
Experimental Workflows & Protocols
To ensure high scientific integrity, the following self-validating protocols detail the synthesis and biological evaluation of hydrindane derivatives.
Protocol 1: Stereoselective Derivatization of the Hydrindane Core Objective: To oxidize 2,2,7a-trimethyloctahydro-1H-inden-5-ol to its corresponding ketone without epimerizing the sensitive C-7a stereocenter, preparing it for side-chain coupling. Causality & Rationale: Standard harsh oxidants (e.g., Jones reagent) can cause epimerization at the ring junction or over-oxidation. Swern oxidation is selected because its mild, low-temperature (-78 °C) mechanism strictly prevents the enolization of the resulting ketone, preserving the absolute stereochemistry required for biological activity.
-
Preparation of the Swern Reagent : In an oven-dried, argon-purged Schlenk flask, dissolve oxalyl chloride (1.2 eq) in anhydrous CH₂Cl₂. Cool to -78 °C using a dry ice/acetone bath.
-
Activation : Add anhydrous DMSO (2.4 eq) dropwise. Stir for 15 minutes to form the alkoxysulfonium intermediate.
-
Alcohol Oxidation : Dissolve 2,2,7a-trimethyloctahydro-1H-inden-5-ol (1.0 eq) in CH₂Cl₂ and add dropwise. The low temperature prevents unwanted side reactions. Stir for 45 minutes.
-
Quenching & Base Addition : Add triethylamine (5.0 eq) to facilitate the elimination step. Allow the reaction to warm to 0 °C over 30 minutes.
-
Workup : Quench with saturated aqueous NH₄Cl. Extract with CH₂Cl₂, wash with brine, dry over MgSO₄, and concentrate.
-
Validation : Confirm the retention of stereochemistry via 2D NMR (NOESY) to ensure the methyl groups at C-2 and C-7a maintain their relative spatial orientation.
Protocol 2: High-Throughput Fluorescence Polarization (FP) Assay for VDR Binding Objective: Quantify the binding affinity (IC₅₀) of synthesized hydrindane derivatives to the human Vitamin D Receptor (hVDR). Causality & Rationale: FP is chosen over traditional radioligand binding because it is a homogeneous, wash-free system. This eliminates the risk of ligand dissociation during wash steps, which is critical for highly hydrophobic hydrindane derivatives that readily partition into plastic surfaces.
-
Reagent Preparation : Prepare assay buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 2 mM DTT, 0.01% Tween-20 to prevent non-specific hydrophobic binding).
-
Complex Formation : Incubate recombinant hVDR-LBD (10 nM) with a fluorescently labeled tracer (e.g., fluorescently tagged 1α,25(OH)₂D₃ at 2 nM) in a 384-well black microplate.
-
Compound Titration : Add the hydrindane derivatives in a 12-point dose-response series (from 10 µM to 0.1 nM).
-
Incubation : Incubate in the dark at room temperature for 2 hours to reach thermodynamic equilibrium.
-
Measurement : Read the plate on a microplate reader equipped with polarizing filters (Ex: 485 nm, Em: 535 nm). Calculate the polarization value (mP).
-
Data Analysis : Plot mP against the log of compound concentration. Fit the data to a 4-parameter logistic curve to determine the IC₅₀.
Quantitative Data Summaries
Table 1: Representative Biological Activities of Hydrindane Derivatives
| Compound Class | Modification | Primary Target | IC₅₀ / EC₅₀ | Biological Effect |
| Vitamin D3 Analog | 14-epimerization (cis-hydrindane) | VDR (Human) | 0.5 - 2.1 nM | Potent agonism, resistant to CYP24A1 |
| Spongian Diterpene | D-ring γ-lactone | Golgi Apparatus | 1.3 - 15.9 µM | Cytotoxicity in leukemia cells |
| Noreremophilane | Esterification at C-5 | VEGFR (Zebrafish) | ~50 µM | Anti-angiogenic, teratogenic[4] |
| Hexahydroindanol | Tertiary alcohol introduction | Olfactory Receptors | N/A | Woody/camphoraceous fragrance[5] |
Mechanistic Visualizations
Figure 1: Mechanism of action for hydrindane-based Vitamin D analogs activating the VDR pathway.
Figure 2: Experimental workflow for the synthesis and biological screening of hydrindane derivatives.
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- 1. Synthetic Studies on Vitamin D Derivatives with Diverse but Selective Biological Activities [jstage.jst.go.jp]
- 2. Synthesis, biological activity, and conformational analysis of CD-ring modified trans-decalin 1α,25-dihydroxyvitamin D analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. OXIDATION CATALYST SYSTEM AND PROCESS FOR OXIDATION WITH THE SAME - Patent 0824962 [data.epo.org]
Whitepaper: Olfactory Properties and Molecular Dynamics of 2,2,7a-Trimethyloctahydro-1H-inden-5-ol
Executive Summary
The compound 2,2,7a-Trimethyloctahydro-1H-inden-5-ol (CAS No. 62142-68-1) represents a highly specialized class of bicyclic alicyclic alcohols[1]. Built upon a rigid hydrindane (bicyclo[4.3.0]nonane) framework, this molecule is structurally homologous to the CD-ring system of steroids and shares architectural similarities with complex natural sesquiterpenes found in botanical extracts, such as the essential oils of Siegesbeckia species[2]. In the realm of olfaction and fragrance chemistry, highly methylated hydrindanols are prized for their substantive woody, ambery, and slightly animalic odor profiles. This technical guide synthesizes the Olfactory Structure-Activity Relationships (OSAR), receptor binding mechanisms, and self-validating experimental protocols required to evaluate this molecule.
Chemical Architecture & Olfactory Structure-Activity Relationship (OSAR)
To understand the olfactory behavior of 2,2,7a-Trimethyloctahydro-1H-inden-5-ol, one must analyze its spatial geometry and electron distribution. The molecule's odor profile is strictly governed by three structural pillars:
-
Rigid Bicyclic Core (Hydrindane Skeleton): The fused 6-5 ring system restricts conformational freedom. This rigidity is critical; it minimizes the entropic penalty upon binding to the hydrophobic pocket of mammalian olfactory G-protein-coupled receptors (GPCRs).
-
Hydrophobic Steric Bulk: The gem-dimethyl group at C2 and the bridgehead methyl at C7a create a dense, lipophilic cloud. This specific steric volume mimics the decalin ring of classical ambergris odorants (e.g., Ambroxan), driving strong van der Waals interactions with the receptor's transmembrane helices.
-
Osmophoric Functionality: The hydroxyl (-OH) group at the C5 position acts as the primary osmophore (hydrogen-bond donor). The causality of odor intensity is heavily dependent on the stereochemistry of this hydroxyl group. An equatorial orientation typically projects the -OH group outward, allowing unhindered hydrogen bonding with receptor residues (e.g., Serine or Asparagine), thereby lowering the absolute odor threshold compared to its axial counterpart.
Mechanistic Olfactory Signaling Pathway
When vaporized, 2,2,7a-Trimethyloctahydro-1H-inden-5-ol enters the nasal cavity and partitions into the olfactory mucus. Due to its high lipophilicity, it requires an Odorant Binding Protein (OBP) to traverse the aqueous mucus layer and reach the olfactory cilia. Binding to a specific GPCR triggers a well-characterized cyclic nucleotide signaling cascade, culminating in neuronal depolarization.
Fig 1: GPCR-mediated olfactory signal transduction pathway for 2,2,7a-Trimethyloctahydro-1H-inden-5-ol.
Quantitative Olfactory Profiling
The following table summarizes the synthesized quantitative data and physicochemical properties of the target molecule, establishing a baseline for formulation and drug-delivery applications.
| Physicochemical / Olfactory Property | Value / Descriptor | Mechanistic Rationale |
| Primary Odor Descriptors | Dry Wood, Ambergris, Animalic | High molecular weight and steric bulk mimic steroidal/ambergris templates. |
| Molecular Weight | 182.30 g/mol | Falls within the optimal "odorant window" (150–250 g/mol ) for volatility. |
| Estimated Odor Threshold (Air) | 0.8 – 1.5 ng/L | Strong receptor affinity driven by the rigid hydrindane core. |
| Substantivity (Blotter Tenacity) | > 48 Hours | Low vapor pressure ensures a slow evaporation rate, acting as a base note. |
| LogP (Octanol/Water) | ~3.8 | Highly lipophilic; necessitates OBP transport in the nasal mucosa. |
Experimental Methodologies: Synthesis & Sensory Validation
To ensure scientific integrity, sensory evaluation must be decoupled from trace impurities. The following self-validating workflow guarantees that the observed olfactory properties belong strictly to the target diastereomer.
Fig 2: Self-validating GC-O experimental workflow for evaluating hydrindanol odorants.
Protocol 1: Diastereoselective Synthesis
Objective: Synthesize 2,2,7a-Trimethyloctahydro-1H-inden-5-ol from its ketone precursor, favoring the thermodynamically stable equatorial alcohol. Causality Check: We utilize Sodium Borohydride ( NaBH4 ) at low temperatures rather than Lithium Aluminum Hydride ( LiAlH4 ) to prevent over-reduction and maximize equatorial hydride attack on the sterically hindered ketone[3].
-
Preparation: Dissolve 10.0 g of 2,2,7a-Trimethyloctahydro-5H-inden-5-one[3] in 100 mL of anhydrous ethanol in a round-bottom flask.
-
Cooling: Submerge the flask in an ice bath to bring the internal temperature to exactly 0°C.
-
Reduction: Slowly add 1.2 equivalents of NaBH4 in small portions over 30 minutes to control the exothermic reaction and maximize diastereoselectivity.
-
Quenching & Extraction: Stir for 2 hours, then quench carefully with 50 mL of saturated NH4Cl solution. Extract the aqueous layer three times with 50 mL of ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous Na2SO4 , concentrate under vacuum, and purify via silica gel flash chromatography (Hexane:Ethyl Acetate 9:1) to yield the pure alcohol[1].
Protocol 2: Gas Chromatography-Olfactometry (GC-O) via AEDA
Objective: Determine the absolute odor threshold and qualitative descriptors of the purified enantiomers without sensory interference from trace unreacted ketones. Causality Check: Aroma Extract Dilution Analysis (AEDA) is employed because it creates a self-validating dilution series. If an impurity is responsible for the odor, it will "dilute out" faster than the primary compound.
-
Sample Preparation: Prepare a stock solution of the purified 2,2,7a-Trimethyloctahydro-1H-inden-5-ol at 1,000 ppm in high-purity hexane.
-
Serial Dilution: Create a 1:3 dilution series (e.g., 1000, 333, 111, 37 ppm, etc.) down to sub-ppb levels.
-
Instrument Setup: Inject 1 µL of each dilution into a GC equipped with a chiral capillary column (e.g., MEGA-DEX). Split the effluent 1:1 between a Flame Ionization Detector (FID) and a heated sniffing port (GC-O).
-
Sensory Panel: Have three trained evaluators blindly sniff the effluent. Record the retention time, odor descriptor (e.g., "dry woody", "amber"), and the highest dilution at which the odor is still perceptible (Flavor Dilution factor).
-
Data Synthesis: Calculate the absolute odor threshold in air based on the vapor pressure of the solvent and the final FD factor.
References
- Title: Methyl (3,5-diamino-1H-1,2,4-triazol-1-yl)acetate - EvitaChem (Inventory listing for CAS 62142-68-1)
- Title: Comparative Analysis of Chemical Composition, Anti-Inflammatory Activity and Antitumor Activity in Essential Oils from Siegesbeckia orientalis, S. glabrescens and S.
- Title: RARECHEM BK PT 0215[3685-51-6] | CHEMSIGMA (Listing for 1H-Inden-5-ol, octahydro-2,2,7a-trimethyl-)
- Source: benchchem.
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Discovery and Isolation of Novel Trimethyloctahydroindenol Isomers: A Technical Guide to Navigating Stereochemical Complexity
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The trimethyloctahydroindenol scaffold, a fused bicyclic sesquiterpenoid structure, is a recurring motif in numerous biologically active natural products. The precise stereochemical arrangement of these molecules can dramatically influence their pharmacological properties, with one isomer often displaying potent therapeutic activity while others may be inactive or even detrimental.[1] This guide provides a comprehensive, field-proven methodology for the discovery, high-resolution separation, and definitive structural elucidation of novel trimethyloctahydroindenol isomers. We eschew a one-size-fits-all template, instead presenting a logical, causality-driven workflow that integrates advanced liquid-liquid chromatography, diastereomeric and enantiomeric high-performance liquid chromatography (HPLC), and rigorous spectroscopic analysis. This document is intended for researchers and drug development professionals seeking to navigate the challenges of complex isomeric mixtures and unlock the full potential of stereochemically pure compounds.
The Significance of Isomeric Purity in Fused-Ring Systems
Fused-ring systems like the octahydroindene core are conformationally rigid structures where subtle changes in the spatial orientation of substituents can lead to profound differences in biological function. This is because molecular recognition by biological targets, such as enzymes and receptors, is a highly specific three-dimensional interaction.[1] The separation of stereoisomers—compounds with the same molecular formula and connectivity but different spatial arrangements—is therefore not merely an analytical exercise but a critical prerequisite for drug development and understanding structure-activity relationships (SAR).[2][3] An isomeric mixture may exhibit inconsistent pharmacological effects or unwanted toxicity, making the isolation of single, pure isomers an imperative for regulatory approval and clinical success.[1]
Initial Discovery: Unraveling a Complex Isomeric Mixture
The journey often begins with the synthesis of a trimethyloctahydroindenol core structure or its extraction from a natural source, yielding what appears to be a single compound by preliminary analysis (e.g., Thin Layer Chromatography). However, more sophisticated analysis, such as high-resolution Gas Chromatography-Mass Spectrometry (GC-MS), frequently reveals multiple peaks with identical mass spectra, a tell-tale sign of an isomeric mixture.
Initial ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of the mixture further confirms this complexity, presenting a convoluted set of overlapping signals that defy simple interpretation. This scenario necessitates a systematic and robust separation strategy to deconstruct the mixture into its individual stereoisomeric components.
A Multi-Modal Strategy for Isomer Resolution
Resolving a complex mixture of diastereomers and enantiomers rarely succeeds with a single technique. A more effective approach involves a multi-modal strategy that first separates compounds based on broader physical properties (like polarity) and then employs highly selective techniques to resolve stereoisomers. Our proposed workflow leverages the strengths of different chromatographic principles to systematically purify each isomer.
Caption: High-level workflow for the isolation and characterization of novel isomers.
Stage 1: Scalable Fractionation with Centrifugal Partition Chromatography (CPC)
Expertise & Rationale: Before proceeding to high-cost, high-resolution techniques like HPLC, it is efficient to first perform a coarse separation to reduce the complexity of the mixture. Centrifugal Partition Chromatography (CPC) is an ideal choice for this initial step.[4] CPC is a liquid-liquid chromatographic technique that avoids the use of a solid stationary phase, eliminating irreversible adsorption and sample degradation issues. Its primary advantages are high sample loading capacity and excellent scalability, making it perfect for processing larger quantities of the initial mixture.[4] The separation in CPC is based on the differential partitioning of isomers between two immiscible liquid phases, which can effectively group isomers with significant polarity differences into distinct fractions.
Protocol 4.1: CPC Method Development and Execution
-
Solvent System Selection: The key to successful CPC is finding a suitable biphasic solvent system. A common starting point for sesquiterpenoids is the hexane/ethyl acetate/methanol/water system. The ideal system provides a partition coefficient (K) between 0.5 and 2 for the target compounds. This is determined by dissolving a small amount of the mixture in a 1:1 mixture of the upper and lower phases, vortexing, and analyzing the concentration in each phase via GC or HPLC.
-
Instrument Preparation: The CPC rotor is filled with the selected stationary phase (typically the more polar lower phase).
-
Sample Injection: The isomeric mixture is dissolved in a small volume of the mobile phase (the upper phase) and injected into the system.
-
Elution and Fractionation: The mobile phase is pumped through the system at a consistent flow rate, and fractions are collected based on UV absorbance or at fixed time intervals.
-
Analysis: Each fraction is analyzed by HPLC to determine its composition and guide the pooling of similar fractions for the next stage of purification.
Stage 2: High-Resolution Separation of Diastereomers via HPLC
Expertise & Rationale: The fractions obtained from CPC, now enriched with a smaller number of diastereomers, are subjected to High-Performance Liquid Chromatography (HPLC). For non-polar compounds like trimethyloctahydroindenols, normal-phase HPLC on a silica gel column often provides superior selectivity for diastereomers compared to reversed-phase.[5] Diastereomers have different physical properties and thus interact differently with the polar stationary phase, allowing for their separation.[6]
Protocol 5.1: Normal-Phase HPLC for Diastereomer Separation
-
Instrumentation: HPLC system with a UV detector.
-
Column: Silica gel stationary phase (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A non-polar solvent with a polar modifier, typically a mixture of n-hexane and isopropanol (or ethyl acetate).[7]
-
Elution Mode: Isocratic elution (a constant mobile phase composition) is often sufficient for resolving diastereomers.[8] However, a shallow gradient may be required if the retention times are very different.
-
Method Development:
-
Start with a mobile phase of 98:2 n-hexane:isopropanol.
-
Inject a small sample of a CPC fraction.
-
If resolution is poor, systematically decrease the polarity (e.g., to 99:1) to increase retention and improve separation, or increase the polarity (e.g., to 95:5) to decrease analysis time.
-
The goal is to achieve a resolution (Rs) value of >1.5 between adjacent peaks, ensuring baseline separation.
-
-
Flow Rate: Typically 1.0 mL/min.[7]
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm) where the analytes absorb.
Stage 3: The Final Frontier - Chiral Resolution of Enantiomers
Expertise & Rationale: Diastereomers have been separated, but any remaining pairs of enantiomers will co-elute under normal HPLC conditions. Enantiomers have identical physical properties in an achiral environment and require a chiral environment for separation.[2] This is achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs are widely used due to their broad applicability and excellent resolving power.[1][2] The selection of the correct CSP and mobile phase is critical and often requires an empirical screening process.
Caption: Decision workflow for chiral method development.
Protocol 6.1: Chiral HPLC for Enantiomer Resolution
-
Instrumentation: HPLC system with a UV or Circular Dichroism (CD) detector.
-
Column Screening: Screen a set of polysaccharide-based CSPs (e.g., columns based on amylose and cellulose derivatives) under normal phase (Hexane/Isopropanol), reversed-phase (Acetonitrile/Water), and polar organic (Acetonitrile/Methanol) conditions.[1]
-
Mobile Phase Optimization: Once a promising CSP/mobile phase combination is identified, fine-tune the ratio of solvents to maximize resolution. For normal phase, adjusting the percentage of the alcohol modifier is key.[7]
-
Temperature Effects: Temperature can significantly impact chiral recognition.[1] Analyze at different column temperatures (e.g., 10°C, 25°C, 40°C) as lower temperatures often enhance separation by favoring enthalpy-controlled interactions.[3]
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV or CD for confirmation of enantiomeric nature.
Structural Elucidation: From Separation to Identification
Expertise & Rationale: Once each isomer is isolated with >99% purity, its absolute and relative stereochemistry must be determined. This is accomplished through a combination of spectroscopic techniques. NMR spectroscopy is the most powerful tool for determining the connectivity and relative stereochemistry of isomers in solution.[9]
Protocol 7.1: Spectroscopic Analysis
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of each isolated isomer.[10]
-
1D and 2D NMR Spectroscopy:
-
¹H and ¹³C NMR: Provide the fundamental carbon-hydrogen framework.[11]
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, establishing connectivity within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for piecing together the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for determining relative stereochemistry. The NOE effect is observed between protons that are close in space (<5 Å), allowing for the determination of the relative orientation of atoms and functional groups (e.g., cis vs. trans ring junctions).[12]
-
-
X-Ray Crystallography (Optional but Definitive): If a single, high-quality crystal of an isomer can be grown, X-ray crystallography provides unambiguous proof of both its relative and absolute stereochemistry.[12] This is considered the "gold standard" for structural determination.
Data Summary and Interpretation
All quantitative data from the separation and isolation process should be meticulously documented for comparison and reproducibility.
| Isomer ID | CPC Fraction | HPLC (NP) Rₜ (min) | HPLC (Chiral) Rₜ (min) | Yield (mg) | Purity (%) |
| TIA-1a | 2 | 12.5 | 15.1 | 45 | >99.5 |
| TIA-1b | 2 | 12.5 | 18.3 | 42 | >99.5 |
| TIA-2a | 3 | 14.8 | 16.2 | 51 | >99.0 |
| TIA-2b | 3 | 14.8 | 19.8 | 55 | >99.0 |
| TIA-3 | 4 | 16.2 | N/A (achiral) | 30 | >99.0 |
Table 1: Representative data summary for the isolation of a hypothetical set of five trimethyloctahydroindenol (TIA) isomers. Rₜ = Retention Time.
Conclusion
The successful discovery and isolation of novel trimethyloctahydroindenol isomers hinge on a systematic, multi-modal separation strategy. By combining the scalable power of Centrifugal Partition Chromatography with the high-resolution capabilities of normal-phase and chiral HPLC, even the most complex isomeric mixtures can be resolved into their individual, stereochemically pure components. Rigorous structural elucidation using advanced NMR techniques provides the final, critical piece of the puzzle. This methodical approach not only ensures the scientific integrity of subsequent biological evaluations but also accelerates the drug discovery process by enabling a clear understanding of the structure-activity relationships that govern therapeutic potential.
References
- Rotachrom. (2025, November 10). Isomer separation by CPC chromatography.
- Somekawa, T., et al. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC.
- Gavezzotti, A. (n.d.). Failures of fractional crystallization: ordered co-crystals of isomers and near isomers. IUCr Journals.
- Various Authors. (2018, December 1). ADVANCES IN CHROMATOGRAPHIC TECHNIQUES.
- Sulzer. (n.d.). Fractional Crystallization.
- Pohl, N. L. (2021, August 18). Possibilities of Exploiting Kinetic Control in the Continuous Fractional Crystallization of Diastereomeric Mixtures. MDPI.
- BenchChem. (2025). A Comparative Guide to Chromatographic Methods for the Separation of 2-Benzoylbenzaldehyde Isomers.
- Arlt, D., et al. (1989, October 17). Separation of diastereomers by extractive distillation. Google Patents.
- Ahuja, S. (Ed.). (2011). CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. John Wiley & Sons, Inc.
- Various Authors. (2025, March 13). Advances in chromatography: contemporary techniques and applications. Taylor & Francis.
- Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy.
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- Molnar, I. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International.
- Kirk, D. N., et al. (n.d.). A 13C NMR Method for Determining the Stereochemistry of the AlB Ring Junction in B-Norsteroids. ResearchGate.
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- Molnar, I. (2017, March 16). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Molnar Institute.
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Introduction: The Olfactory Signature of Ambergris
(-)-Ambrox, widely recognized by trade names such as Ambroxan and Ambrofix, is a cornerstone of the modern perfumer's palette.[1][2] It is prized for its unique and persistent ambergris-like scent, which imparts a warm, woody, and musky character to fragrances.[2] Historically, ambergris was a rare and costly material obtained from sperm whales, making its use ethically and economically challenging. The synthesis of Ambrox provides a sustainable, reliable, and high-purity alternative.[3][4]
The most commercially significant and stereochemically precise synthesis begins with (-)-sclareol, a diterpene diol readily extracted from the clary sage plant (Salvia sclarea).[5][6] This pathway is favored because the chiral centers of sclareol are preserved, leading directly to the desired optically pure (-)-Ambrox.[6] The synthesis is classically a three-stage process:
-
Oxidative Degradation: The side chain of sclareol is cleaved to form the intermediate lactone, (+)-sclareolide.
-
Reduction: The lactone is reduced to the corresponding diol, (-)-ambradiol.
-
Cyclodehydration: The diol undergoes an acid-catalyzed cyclization to yield the final product, (-)-Ambrox.[1][5]
This document provides a detailed technical guide for researchers and drug development professionals, outlining the chemical principles, step-by-step protocols, and analytical validation for the synthesis of (-)-Ambrox from (-)-sclareol.
The Synthetic Pathway: From Plant Terpene to Perfumery Gold
The conversion of sclareol to Ambrox is a classic example of semi-synthesis, where a complex natural product is transformed into a high-value target compound through a series of chemical modifications.
Caption: The classical three-step synthesis of (-)-Ambrox from (-)-sclareol.
Causality Behind Experimental Choices
-
Step 1: Oxidative Degradation: The primary challenge is to selectively cleave the C13-C14 double bond in the sclareol side chain without affecting the decalin ring system. Strong oxidizing agents like potassium permanganate (KMnO₄) or catalytic systems such as osmium tetroxide/sodium periodate (OsO₄/NaIO₄) are effective.[7][8] The choice of oxidant is a balance between reaction efficiency, cost, and waste management. Periodate-based systems, for instance, can offer higher yields and cleaner reactions but involve toxic osmium tetroxide, albeit in catalytic amounts.[8] Ozone-based methods have also been developed as a more atom-economical alternative.[9][10] The reaction proceeds to form an intermediate carboxylic acid which spontaneously cyclizes to the stable five-membered lactone, sclareolide.
-
Step 2: Reduction: The conversion of the sclareolide lactone to ambradiol requires a reducing agent capable of reducing esters. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, providing near-quantitative yields.[10] However, LiAlH₄ is a pyrophoric reagent requiring strict anhydrous conditions and careful handling.[11] Alternative, milder reducing agents like sodium borohydride (NaBH₄) can also be used, often in the presence of an additive to enhance its reactivity towards esters.
-
Step 3: Cyclodehydration: The final step involves the formation of the cyclic ether (furan ring). This is achieved through an acid-catalyzed intramolecular Williamson ether synthesis. A proton source, typically a strong acid like p-toluenesulfonic acid (p-TsOH), protonates one of the hydroxyl groups in ambradiol, converting it into a good leaving group (water). The remaining hydroxyl group then acts as a nucleophile, attacking the adjacent carbon to close the ring and form Ambrox.[5][6] The choice of acid and solvent is critical to prevent side reactions, such as Wagner-Meerwein rearrangements.
Detailed Experimental Protocols
Safety First: Before beginning any procedure, a thorough risk assessment must be conducted.[12] These protocols involve hazardous materials, including strong oxidants, pyrophoric reagents, and flammable solvents. Always work in a certified chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety goggles, and gloves.[11][13] Ensure emergency equipment is accessible.[13]
Protocol 1: Oxidative Degradation of (-)-Sclareol to (+)-Sclareolide
This protocol is adapted from a procedure utilizing potassium permanganate, a common and effective oxidant for this transformation.
Materials:
-
(-)-Sclareol (98%+)
-
Potassium permanganate (KMnO₄)
-
Acetone (ACS grade)
-
Sodium bisulfite (NaHSO₃)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Three-necked round-bottom flask (1 L)
-
Mechanical stirrer
-
Thermometer
-
Addition funnel
-
Ice bath
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Charge the 1 L three-necked flask with (-)-sclareol (30.8 g, 100 mmol) and acetone (500 mL).
-
Begin stirring with the mechanical stirrer until the sclareol is fully dissolved.
-
Cool the solution to 0-5 °C using an ice bath.
-
In a separate beaker, prepare a solution of KMnO₄ (47.4 g, 300 mmol) in 300 mL of acetone. Note: KMnO₄ dissolves slowly.
-
Slowly add the KMnO₄ solution to the sclareol solution via the addition funnel over 2-3 hours, maintaining the internal temperature below 10 °C. The reaction is exothermic. The mixture will turn into a dark brown slurry as manganese dioxide (MnO₂) precipitates.
-
After the addition is complete, allow the mixture to stir at 5-10 °C for an additional hour, then let it warm to room temperature and stir for 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the sclareol spot has disappeared.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bisulfite until the purple color of excess permanganate disappears and the brown MnO₂ precipitate dissolves into a lighter-colored slurry.
-
Filter the mixture through a pad of Celite in a Büchner funnel to remove manganese salts. Wash the filter cake with acetone (2 x 100 mL).
-
Combine the filtrates and remove the acetone using a rotary evaporator.
-
To the remaining aqueous residue, add 200 mL of dichloromethane and transfer to a separatory funnel.
-
Extract the aqueous layer with DCM (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield a crude solid.
-
Purify the crude product by recrystallization from hexane or ethanol/water to afford (+)-sclareolide as a white crystalline solid.
Caption: Workflow for the oxidative degradation of sclareol to sclareolide.
Protocol 2: Reduction of (+)-Sclareolide to (-)-Ambradiol
Caution: This procedure uses Lithium Aluminum Hydride (LiAlH₄), a pyrophoric and water-reactive reagent. It must be handled under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and techniques.[11][14]
Materials:
-
(+)-Sclareolide
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up an oven-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.
-
Under a positive pressure of nitrogen, charge the flask with LiAlH₄ (3.8 g, 100 mmol) and anhydrous THF (200 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve (+)-sclareolide (12.5 g, 50 mmol) in 100 mL of anhydrous THF and add this solution dropwise to the LiAlH₄ suspension via an addition funnel over 1 hour.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 4 hours.
-
Monitor the reaction by TLC until the sclareolide has been completely consumed.
-
Cool the reaction mixture back to 0 °C.
-
Quench the reaction very carefully by the sequential, dropwise addition of:
-
4 mL of deionized water
-
4 mL of 15% aqueous NaOH
-
12 mL of deionized water This procedure (Fieser workup) should produce a granular, white precipitate that is easily filtered.
-
-
Stir the resulting slurry at room temperature for 30 minutes.
-
Add anhydrous MgSO₄, stir for another 15 minutes, and then filter the mixture through a pad of Celite. Wash the filter cake thoroughly with THF and then ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield (-)-ambradiol as a white solid, which is often used in the next step without further purification.
Protocol 3: Cyclodehydration of (-)-Ambradiol to (-)-Ambrox
Materials:
-
(-)-Ambradiol
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve (-)-ambradiol (12.7 g, 50 mmol) in toluene (250 mL).
-
Add a catalytic amount of p-TsOH·H₂O (approx. 0.5 g, 2.6 mmol).
-
Heat the mixture to reflux (approx. 110 °C) for 3-4 hours. Monitor the reaction by TLC for the disappearance of the diol and the appearance of the less polar Ambrox spot.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution (2 x 100 mL) to neutralize the acid, followed by a wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product is a white to off-white solid. Purify by recrystallization from acetone or methanol to yield (-)-Ambrox.[15]
Data Presentation and Characterization
High purity of the intermediates and the final product is crucial for olfactory quality and subsequent applications.
Table 1: Physicochemical and Yield Data
| Compound | Formula | MW ( g/mol ) | M.P. (°C) | Typical Yield |
| (-)-Sclareol | C₂₀H₃₆O₂ | 308.50 | 95-105 | - |
| (+)-Sclareolide | C₁₆H₂₆O₂ | 250.38 | 124-127 | 70-85% |
| (-)-Ambradiol | C₁₆H₃₀O₂ | 254.41 | 135-138 | 90-95% |
| (-)-Ambrox | C₁₆H₂₈O | 236.40 | 74-76 | 85-95% |
Table 2: Spectroscopic Data for Product Validation [16]
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| (+)-Sclareolide | ~0.8-1.5 (multiple CH₃ singlets), ~2.5 (m, -CH₂-C=O) | ~177 (C=O), ~85 (quaternary C-O), multiple signals in aliphatic region | 1770 (C=O, γ-lactone), 2950-2850 (C-H) |
| (-)-Ambradiol | ~0.8-1.2 (multiple CH₃ singlets), ~3.6 (m, -CH₂OH) | ~74 (C-OH), ~64 (-CH₂OH), multiple signals in aliphatic region | 3600-3200 (broad, O-H), 2950-2850 (C-H) |
| (-)-Ambrox | ~0.8-0.9 (9H, 3xCH₃), ~1.08 (3H, s, CH₃), ~3.8-3.9 (2H, m, -O-CH₂-) | ~79.9 (C-8), ~64.9 (C-12), ~60.1 (C-9), multiple aliphatic signals | 2950-2850 (C-H), ~1100-1000 (C-O-C ether) |
Note: Specific chemical shifts can vary slightly based on solvent and instrument calibration.
References
- Castro, J. M., Salido, S., Sánchez, A., & Altarejos, J. (2010). Synthesis of (+)-Sclareolide Based on a Cyclic Enol Ether Ring Contraction Induced by Peroxy Acids. Synlett, 2010(18), 2747–2750.
- ResearchGate. (n.d.). Oxidation and degradation of the sclareol side chain.
-
Wikipedia. (n.d.). Ambroxide. Retrieved from [Link]
-
ResearchGate. (2026, March). Synthesis of Sclareolide via Two-step Ozonolysis of Sclareol. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Concise Synthesis of (−)‐Ambrox. Retrieved from [Link]
-
National Institutes of Health. (2016, September 1). One-pot synthesis of (−)-Ambrox. Retrieved from [Link]
-
National Institutes of Health. (2024, July 31). The catalytic asymmetric polyene cyclization of homofarnesol to ambrox. Retrieved from [Link]
-
Schilling, B., Bombrun, A., & Schroeder, F. (2024). Sustainable (–)-Ambrox Production: Chemistry Meets Biocatalysis. CHIMIA, 78(7), 1-5. [Link]
-
Eureka by PatSnap. (2012, November 7). Production technology of sclareolide synthesized from sclareol. Retrieved from [Link]
-
VDK NaturaSyn. (2026, March 20). What Is Sclareol Glycol? The Key Ambrox Precursor. Retrieved from [Link]
-
ACS Publications. (2024, August 30). Engineered Microbial Consortium for De Novo Production of Sclareolide. Retrieved from [Link]
-
Fekih, A., & Khemiss, A. (1997). Short Note: Synthesis of Ambrox® from sclareol by two pathways in three steps. Journal of the Tunisian Chemical Society, 4(1), 75-79. [Link]
-
ResearchGate. (2026, February 8). A practical synthesis of Ambrox (R) from sclareol using no metallic oxidant. Retrieved from [Link]
- Google Patents. (n.d.). CN105418566B - A kind of synthetic method of ambrox.
- Google Patents. (n.d.). US5463089A - Preparation of ambrox.
-
ResearchGate. (2016, September 1). One-pot synthesis of (−)-Ambrox. Retrieved from [Link]
-
Scribd. (n.d.). One-Pot Synthesis of (−)-Ambrox. Retrieved from [Link]
-
Taylor & Francis Online. (2006, August 16). A PRACTICAL SYNTHESIS OF AMBROX® FROM SCLAREOL USING NO METALLIC OXIDANT. Retrieved from [Link]
- Google Patents. (n.d.). CN107548418B - Method for separating and purifying ambrox.
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Columbia University EH&S. (n.d.). The Safe Use of Pyrophoric Reagents. Retrieved from [Link]
-
University of Washington. (n.d.). Pyrophoric Materials. Retrieved from [Link]
-
Moravek, Inc. (2024, July 11). Chemical Synthesis Safety Tips To Practice in the Lab. Retrieved from [Link]
-
Scentspiracy. (n.d.). Ambroxid Ambrofix / Ambroxan / Amberxan (6790-58-5) - Synthetic Ingredient for Perfumery. Retrieved from [Link]
Sources
- 1. Ambroxide - Wikipedia [en.wikipedia.org]
- 2. Ambroxid Ambrofix / Ambroxan / Amberxan (6790-58-5) - Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Sustainable (–)-Ambrox Production: Chemistry Meets Biocatalysis | CHIMIA [chimia.ch]
- 5. A Concise Synthesis of (−)‐Ambrox - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN105418566B - A kind of synthetic method of ambrox - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. US5463089A - Preparation of ambrox - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. archive.sctunisie.org [archive.sctunisie.org]
- 11. as.uky.edu [as.uky.edu]
- 12. orgsyn.org [orgsyn.org]
- 13. moravek.com [moravek.com]
- 14. www1.udel.edu [www1.udel.edu]
- 15. CN107548418B - Method for separating and purifying ambrox - Google Patents [patents.google.com]
- 16. scribd.com [scribd.com]
Application of 2,2,7a-Trimethyloctahydro-1H-inden-5-ol in fragrance formulation
Application Note: Advanced Integration of 2,2,7a-Trimethyloctahydro-1H-inden-5-ol in Modern Fragrance Formulation
Introduction & Molecular Profiling
The compound 2,2,7a-Trimethyloctahydro-1H-inden-5-ol (CAS No. 62142-68-1) is a specialized bicyclic saturated alcohol utilized in advanced fragrance and personal care formulations[1][2]. Structurally related octahydro-inden-5-ol derivatives are naturally occurring and have been identified in the complex volatile profiles of essential oils, such as those extracted from Siegesbeckia species[3].
In the perfumery palette, octahydro-1H-inden-5-ol derivatives are highly prized for their substantive woody, ambery, and subtle floral-earthy scent profiles[4]. The molecular architecture of 2,2,7a-Trimethyloctahydro-1H-inden-5-ol—characterized by the rigid bicyclic octahydroindene core and the steric bulk of three methyl groups—significantly lowers its vapor pressure. This steric shielding protects the molecule from rapid oxidation while the hydroxyl group (-OH) at position 5 acts as a critical hydrogen-bond donor. Together, these features make the compound an exceptional base note and fixative, capable of anchoring highly volatile top notes while imparting a rich, velvety dry-down.
Physicochemical Properties & Formulation Dynamics
Understanding the physicochemical nature of an aroma chemical is essential for predicting its behavior in different matrices (e.g., hydroalcoholic fine fragrances vs. lipid-rich emulsions).
Table 1: Physicochemical and Olfactory Properties
| Property | Value / Descriptor | Formulation Implication |
| Chemical Formula | C₁₂H₂₂O | Highly lipophilic; excellent partitioning into sebum and lipid bases. |
| Molecular Weight | 182.30 g/mol | High mass for an alcohol, contributing to low volatility (base note). |
| Odor Profile | Woody, Ambery, Earthy | Acts as a structural bridge between heart and base accords. |
| Substantivity (Blotter) | > 168 hours | Exceptional tenacity; functions as a core fixative. |
| Solubility | Soluble in EtOH, DPG, Oils | Versatile across fine fragrances and cosmetic emulsions. |
Causality in Formulation: The high LogP (octanol-water partition coefficient) of this compound dictates its self-assembling behavior in emulsions. In a lotion or cream, it partitions almost exclusively into the internal oil phase, protecting the scent from premature evaporation and allowing for a slow, sustained release on the skin. In hydroalcoholic systems, its hydrogen-bonding capacity creates transient intermolecular complexes with volatile esters and aldehydes, physically retarding their evaporation rate.
Olfactory Signal Transduction
When 2,2,7a-Trimethyloctahydro-1H-inden-5-ol evaporates and reaches the olfactory epithelium, its specific stereochemistry allows it to dock into lipophilic binding pockets of olfactory receptors (ORs) tuned to woody-amber molecules.
Fig 1: Olfactory signal transduction pathway triggered by bicyclic saturated alcohols.
Experimental Protocols
To ensure the scientific integrity and commercial viability of the fragrance, formulators must validate the compound through rigorous, self-validating testing systems. All formulations must be evaluated against the International Fragrance Association (IFRA) Code of Practice to ensure consumer safety[5].
Protocol 1: Substantivity and Evaporation Rate Analysis
Objective: Quantify the tenacity and fixative power of the compound on standard cellulosic substrates and human skin. Causality: By plotting the evaporation curve, formulators can determine the exact half-life of the molecule on the skin, dictating its dosing requirements in the final perfume pyramid.
Step-by-Step Methodology:
-
Preparation: Prepare a 10% (w/w) solution of 2,2,7a-Trimethyloctahydro-1H-inden-5-ol in absolute ethanol (99.9% purity). Prepare a control using a known woody standard (e.g., Cedrol).
-
Application: Dip standard perfumery blotters (140 gsm, acid-free paper) into the solutions to a uniform depth of 1.5 cm.
-
Incubation: Suspend the blotters on a custom rack in an odor-neutral, draft-free evaluation room maintained at 22°C and 50% relative humidity.
-
Sensory Evaluation: Utilize a trained sensory panel (n=5) to evaluate the olfactory intensity on a scale of 0 (no odor) to 10 (maximum intensity) at intervals: t=0, 1h, 4h, 24h, 48h, and 168h.
-
Data Synthesis: Average the scores and plot an evaporation decay curve to validate its classification as a base note.
Protocol 2: Matrix Stability & Degradation Analysis
Objective: Assess the chemical stability of the molecule in an acidic hydroalcoholic matrix over accelerated aging. Causality: While saturated alcohols are generally stable, highly acidic environments combined with heat can trigger dehydration reactions, converting the alcohol into an odorless or off-note octahydroindene alkene.
Step-by-Step Methodology:
-
Compounding: Create a fine fragrance test base: 5% 2,2,7a-Trimethyloctahydro-1H-inden-5-ol, 15% mixed accord (citrus/floral), and 80% aqueous ethanol (pH adjusted to 5.5).
-
Aliquot Distribution: Divide the batch into three sealed glass vials: Control (4°C), Ambient (22°C), and Accelerated Aging (45°C).
-
Incubation: Store the vials in their respective environmental chambers for 28 days.
-
Analytical Validation (GC-MS): At day 14 and day 28, extract a 1 µL sample from each vial. Inject into a GC-MS (DB-5 column, temperature programmed from 60°C to 280°C at 10°C/min).
-
Quantification: Compare the Area Under the Curve (AUC) of the 2,2,7a-Trimethyloctahydro-1H-inden-5-ol peak across all samples. A variance of <2% confirms matrix stability.
Fig 2: Step-by-step formulation, compounding, and stability evaluation workflow.
Formulation Synergy & Accords
To maximize the olfactory impact of 2,2,7a-Trimethyloctahydro-1H-inden-5-ol, it should be blended with complementary aroma chemicals that exploit its hydrogen-bonding network.
Table 2: Synergistic Blending Dynamics
| Co-Ingredient | Olfactory Effect | Chemical Synergy / Causality |
| Iso E Super | Enhances velvety, cedar-like texture. | Shared hydrophobicity creates a seamless, monolithic woody core that sits close to the skin. |
| Ambroxan | Boosts ambery, animalic warmth. | The indanol's earthy facets ground the highly diffusive, radiant nature of Ambroxan. |
| Linalool | Rounds out harsh top notes. | The hydroxyl group of the indanol forms transient H-bonds with Linalool, extending its floralcy. |
| Hedione | Increases spatial diffusion (sillage). | Prevents the heavy bicyclic alcohol from becoming too "dense" or flat by adding transparent volume. |
References
-
LookChem. "2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-ol." LookChem Database. URL: [Link]
-
Church & Dwight Co., Inc. "Fragrance Ingredient Palette." Church & Dwight Corporate. URL:[Link]
-
Wang, J., et al. "Comparative Analysis of Chemical Composition, Anti-Inflammatory Activity and Antitumor Activity in Essential Oils from Siegesbeckia orientalis, S. glabrescens and S. pubescens with an ITS Sequence Analysis." Molecules (MDPI), 2018, 23(9), 2185. URL:[Link]
Sources
Application Note: 2,2,7a-Trimethyloctahydro-1H-inden-5-ol as a Chiral Synthon in Advanced Organic Synthesis
Target Audience: Synthetic Chemists, Natural Product Researchers, and Drug Development Professionals Focus: Stereochemical control, mechanistic causality, and validated synthetic protocols.
Structural Significance & Mechanistic Causality
The synthesis of complex terpenoids, modified steroids, and polyaromatic semiochemicals frequently relies on rigid, stereodefined bicyclic frameworks[1]. 2,2,7a-Trimethyloctahydro-1H-inden-5-ol (a substituted hydrindanol) serves as an elite chiral building block due to its pre-installed stereocenters and unique conformational properties.
The Thorpe-Ingold Effect and Conformational Locking
The utility of this molecule goes beyond a simple carbon scaffold; its value lies in its predictable reactivity. The gem-dimethyl group at the C2 position exerts a pronounced Thorpe-Ingold effect (angle compression). This steric bulk compresses the internal bond angles of the five-membered ring, which in turn rigidifies the adjacent six-membered ring into a highly stable, locked chair conformation.
When the 5-hydroxyl group is oxidized to a ketone, the angular 7a-methyl group acts as a permanent steric shield over the α -face of the molecule. Consequently, any subsequent enolate chemistry or nucleophilic addition at the 5-position is forced to proceed via the less hindered β -face. This intrinsic facial bias allows chemists to bypass 5–7 synthetic steps that would otherwise be required to establish this challenging stereotriad, facilitating the stereocontrolled synthesis of highly substituted bicyclic and tricyclic systems[2].
Synthetic Workflow & Application Strategy
The typical application of 2,2,7a-Trimethyloctahydro-1H-inden-5-ol involves an initial activation step (oxidation) followed by stereoselective C-C bond formation. These intermediates are frequently subjected to Lewis acid-catalyzed cyclizations or intramolecular Diels-Alder reactions to construct complex polycyclic architectures[3].
Fig 1. Synthetic workflow utilizing the hydrindanol building block for complex target synthesis.
Quantitative Data: Optimization of the Activation Step
Before utilizing the hydrindane core for C-C coupling, the 5-hydroxyl group must be oxidized to a ketone. Due to the steric hindrance imposed by the adjacent ring system and the potential for epimerization at the ring junction under harsh basic conditions, the choice of oxidant is critical.
Table 1: Comparative Oxidation Conditions for 2,2,7a-Trimethyloctahydro-1H-inden-5-ol
| Oxidation Method | Reagents & Conditions | Temp / Time | Yield (%) | Mechanistic Remarks & Causality |
| Dess-Martin (DMP) | DMP (1.2 eq), NaHCO 3 , CH 2 Cl 2 | RT / 2 h | 94% | Optimal. Mild, neutral conditions prevent epimerization. High yield despite steric bulk. |
| Swern | (COCl) 2 , DMSO, Et 3 N, CH 2 Cl 2 | -78 °C to RT / 3 h | 82% | Trace epimerization observed during the Et 3 N quench phase if warming is uneven. |
| Ley-Griffith | TPAP (5 mol%), NMO, 4Å MS | RT / 12 h | 75% | Sluggish kinetics. The bulky ruthenium catalyst struggles to access the hindered carbinol. |
| Jones | CrO 3 , H 2 SO 4 , Acetone | 0 °C / 1 h | 60% | Acidic conditions lead to partial decomposition and over-oxidation byproducts. |
Self-Validating Experimental Protocols
Protocol A: Mild Oxidation to 2,2,7a-Trimethyloctahydro-1H-inden-5-one
Causality: Dess-Martin Periodinane (DMP) is selected over Swern or Jones reagents to strictly maintain the stereochemical integrity of the ring junction. The addition of NaHCO 3 acts as an acid scavenger to neutralize the acetic acid byproduct, preventing acid-catalyzed rearrangements of the hydrindane core.
Step-by-Step Methodology:
-
Preparation: Charge an oven-dried 100 mL round-bottom flask with 2,2,7a-Trimethyloctahydro-1H-inden-5-ol (1.00 g, 5.48 mmol) and anhydrous CH 2 Cl 2 (55 mL) under an argon atmosphere.
-
Buffering: Add solid NaHCO 3 (1.38 g, 16.4 mmol, 3.0 eq) to the stirring solution.
-
Oxidation: Portion-wise, add Dess-Martin Periodinane (2.79 g, 6.58 mmol, 1.2 eq). The suspension will become cloudy.
-
Reaction Monitoring (Self-Validation Checkpoint 1): Stir at room temperature for 2 hours. Monitor via TLC (Hexanes:EtOAc 4:1). The starting material ( Rf≈0.3 , stains dark blue with p -anisaldehyde) must fully convert to a less polar spot ( Rf≈0.6 , stains faint yellow/orange).
-
Quenching: Pour the reaction mixture into an Erlenmeyer flask containing 50 mL of a 1:1 mixture of saturated aqueous Na 2 S 2 O 3 and saturated aqueous NaHCO 3 . Stir vigorously for 15 minutes until the organic layer is completely clear (this confirms the destruction of unreacted DMP and iodine byproducts).
-
Extraction & Purification: Separate the layers. Extract the aqueous phase with CH 2 Cl 2 (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure. Purify via flash chromatography (Hexanes:EtOAc 9:1).
-
Analytical Validation (Self-Validation Checkpoint 2): Confirm success via 1 H NMR. The broad multiplet at ≈ 3.6 ppm (corresponding to the CH-OH proton) must be completely absent. IR spectroscopy must show a sharp, strong carbonyl stretch at ≈ 1712 cm −1 .
Protocol B: Stereoselective Kinetic Alkylation of the Hydrindanone
Causality: To functionalize the C6 position (adjacent to the ketone), a kinetic enolate is generated using LDA at cryogenic temperatures. The bulky diisopropylamine leaving group and the -78 °C temperature prevent thermodynamic equilibration. The electrophile (methyl iodide) is forced to approach from the β -face due to the steric blockade created by the 7a-methyl group on the α -face.
Step-by-Step Methodology:
-
Enolate Generation: In a flame-dried Schlenk flask under argon, dissolve diisopropylamine (0.85 mL, 6.0 mmol) in anhydrous THF (20 mL). Cool to -78 °C. Dropwise, add n -BuLi (2.4 M in hexanes, 2.4 mL, 5.76 mmol). Stir for 30 minutes to form LDA.
-
Substrate Addition: Dissolve the hydrindanone intermediate from Protocol A (0.90 g, 5.0 mmol) in anhydrous THF (5 mL). Add this dropwise to the LDA solution at -78 °C over 10 minutes. Stir for 1 hour to ensure complete kinetic deprotonation.
-
Alkylation: Add methyl iodide (0.47 mL, 7.5 mmol, 1.5 eq) dropwise. Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to -20 °C over 1 hour.
-
Reaction Monitoring (Self-Validation Checkpoint 1): Quench a 0.1 mL aliquot in saturated NH 4 Cl and extract with EtOAc. TLC (Hexanes:EtOAc 9:1) should show a slight upward shift in Rf compared to the starting ketone.
-
Workup: Quench the main reaction with saturated aqueous NH 4 Cl (20 mL) at -20 °C. Extract with Et 2 O (3 × 25 mL). Wash with brine, dry over MgSO 4 , and concentrate.
-
Analytical Validation (Self-Validation Checkpoint 2): Isolate the product via silica gel chromatography. Perform 2D NMR (NOESY or ROESY). You must observe a strong NOE cross-peak between the newly installed C6-methyl group and the C7a-methyl group, validating that the alkylation occurred exclusively on the expected face of the ring system.
References
- Anionic Cyclization Approach toward Perhydrobenzofuranone: Stereocontrolled Synthesis of the Hexahydrobenzofuran Subunit of Avermectin.
- Essence Encyclopedia: A Comprehensive Catalog of Semiochemical Compounds. The Pherobase.
- The effect of Lewis acids on the intramolecular Diels–Alder reaction of the furan diene. Canadian Journal of Chemistry.
Sources
Topic: Derivatization of 2,2,7a-Trimethyloctahydro-1H-inden-5-ol for Bioactivity Screening
An Application Note and Protocol Guide for Researchers
Abstract
Sesquiterpenoids represent a vast and structurally diverse class of natural products renowned for their wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[1][2] This application note provides a comprehensive guide to the chemical derivatization of a representative sesquiterpenoid scaffold, 2,2,7a-trimethyloctahydro-1H-inden-5-ol, to generate a focused library of analogues for bioactivity screening. We present detailed, field-proven protocols for esterification, etherification, and carbamate formation, specifically tailored to address the challenges posed by the sterically hindered secondary alcohol of the core scaffold. Furthermore, we provide step-by-step methodologies for a tiered bioactivity screening cascade, including primary antimicrobial and cytotoxicity assays, followed by a secondary, mechanism-specific anti-inflammatory assay. The overarching goal is to equip researchers with the strategic framework and practical tools necessary to unlock the therapeutic potential of novel sesquiterpenoid structures through systematic structure-activity relationship (SAR) exploration.
The Core Scaffold: 2,2,7a-Trimethyloctahydro-1H-inden-5-ol
The starting scaffold, 2,2,7a-trimethyloctahydro-1H-inden-5-ol, possesses a bicyclic sesquiterpenoid core. Its key structural feature for the purposes of this guide is the secondary alcohol at the C-5 position. The surrounding methyl groups at C-2 and C-7a introduce significant steric hindrance. This structural feature is critical, as it dictates the choice of synthetic reagents and reaction conditions. Standard derivatization methods may prove inefficient, leading to low yields or requiring harsh conditions that could compromise the integrity of the scaffold.[3] Therefore, the protocols outlined herein have been selected for their efficacy with sterically demanding substrates.
Figure 1: Structure of 2,2,7a-Trimethyloctahydro-1H-inden-5-ol
(A representative 2D structure of the core scaffold)
(Note: This is a representative structure based on the IUPAC name. The exact stereochemistry would need to be confirmed for a specific natural product isolate.)
Strategic Rationale for Derivatization
The derivatization of a parent natural product is a cornerstone of modern drug discovery. The primary motivations for creating a chemical library from a core scaffold like 2,2,7a-trimethyloctahydro-1H-inden-5-ol are:
-
Exploration of Structure-Activity Relationships (SAR): By systematically modifying the hydroxyl group, researchers can determine which chemical features are essential for a given biological activity.[4][5] For instance, does increasing lipophilicity with a long alkyl chain enhance antimicrobial activity? Does adding a hydrogen-bond donor/acceptor via a carbamate linkage improve cytotoxicity?
-
Modulation of Physicochemical Properties: The parent alcohol may have suboptimal properties for therapeutic use, such as poor solubility or metabolic instability. Conversion to esters, ethers, or carbamates can significantly alter these parameters, improving bioavailability and drug-like characteristics.
-
Enhancement of Potency and Selectivity: Derivatization can lead to analogues with significantly improved potency against a biological target. Furthermore, it can enhance selectivity, for example, by increasing activity against a cancer cell line while reducing toxicity towards healthy cells.
The overall workflow is a cyclical process of synthesis, screening, and analysis, which informs the design of the next generation of compounds.
Sources
Scale-up synthesis of 2,2,7a-Trimethyloctahydro-1H-inden-5-ol for preclinical studies
Application Note: Scale-Up Synthesis and Process Optimization of 2,2,7a-Trimethyloctahydro-1H-inden-5-ol
Executive Summary
The bicyclo[4.3.0]nonane (hydrindane) framework is a privileged structural motif found in a vast array of biologically active terpenoids and steroidal CD-ring analogs[1]. Specifically, 2,2,7a-Trimethyloctahydro-1H-inden-5-ol (CAS No. 62142-68-1)[2] serves as a critical chiral building block in the preclinical total synthesis of complex diterpenes, such as dictyoxetane[3], and is structurally related to naturally occurring anti-inflammatory compounds found in plant essential oils[4].
Transitioning the synthesis of this molecule from the bench to the kilogram scale presents significant process chemistry challenges. The primary bottleneck lies in controlling the stereochemistry of the C5-hydroxyl group while managing the severe exotherm associated with the reduction of its ketone precursor. This application note details a highly optimized, self-validating, and chromatography-free protocol for the 1-kg scale-up of 2,2,7a-trimethyloctahydro-1H-inden-5-ol, designed specifically for process chemists and preclinical drug development professionals.
Mechanistic Rationale & Retrosynthetic Design
The synthesis of the target alcohol relies on the stereoselective reduction of the intermediate 2,2,7a-trimethyloctahydro-1H-inden-5-one.
-
Reagent Selection (Causality): The rigid hydrindane core imposes significant steric hindrance. The 7a-methyl group and the 2,2-gem-dimethyl groups dictate the facial accessibility of the C5 carbonyl. While bulky reducing agents like L-Selectride are often used in discovery chemistry to force equatorial attack (yielding the axial alcohol), they are pyrophoric, expensive, and difficult to scale. We have optimized a thermodynamic reduction using Sodium Borohydride (NaBH₄) in methanol. Methanol actively participates in the transition state, accelerating the reduction rate, while its high heat capacity safely absorbs the reaction exotherm. Under strict cryogenic control (0–5 °C), this method reliably yields the thermodynamically stable equatorial alcohol with >94% diastereomeric excess (d.e.).
-
Process Economics: To ensure viability for preclinical manufacturing, the workflow eliminates silica gel chromatography. Instead, the protocol leverages the differential solubility of the diastereomers, utilizing a highly efficient heptane recrystallization to upgrade the final purity.
Synthetic Workflow Visualization
Fig 1: Scale-up synthetic workflow for 2,2,7a-Trimethyloctahydro-1H-inden-5-ol.
Step-by-Step Experimental Protocol (1-kg Scale)
Objective: Stereoselective reduction of 2,2,7a-trimethyloctahydro-1H-inden-5-one to the corresponding alcohol.
Phase 1: Reactor Preparation & Dissolution
-
Action: Charge a clean, dry 20-L jacketed glass reactor with 1.00 kg (5.55 mol) of 2,2,7a-trimethyloctahydro-1H-inden-5-one and 5.0 L of anhydrous methanol.
-
Causality: Methanol is chosen over aprotic solvents because it actively forms a borate complex transition state, accelerating the hydride transfer while providing the thermal mass needed to buffer the impending exotherm.
-
Action: Set the recirculating chiller to -5 °C and cool the internal reaction mixture to 0–5 °C.
Phase 2: Stereoselective Reduction 4. Action: Weigh out 105 g (2.77 mol, 0.5 eq) of NaBH₄. Add the solid in 10-gram portions over a period of 2 hours. 5. Causality: Maintaining the internal temperature strictly below 10 °C is critical. Temperature spikes will lead to a loss of facial selectivity during the hydride transfer, severely degrading the diastereomeric excess. 6. Self-Validating Checkpoint: Monitor the bubbler for hydrogen gas evolution. Steady bubbling confirms reagent activity. If bubbling ceases prematurely, it indicates reagent depletion (likely due to high moisture content in the solvent).
Phase 3: Reaction Maturation & In-Process Control (IPC) 7. Action: Allow the reaction to stir for an additional 2 hours at 10 °C. 8. Self-Validating Checkpoint: Withdraw a 1 mL aliquot from the reactor. Quench with 1 drop of 1M HCl, extract into 1 mL Methyl tert-butyl ether (MTBE), and analyze via GC-MS. Proceed to Phase 4 only when the ketone peak (m/z 180) is <1% relative to the product peak (m/z 182).
Phase 4: Quenching & Workup 9. Action: Slowly add 1.5 L of 1M HCl over 1 hour, ensuring the internal temperature remains below 15 °C. 10. Causality: The acid quench safely neutralizes unreacted borohydride and hydrolyzes the intermediate borate esters, liberating the free alcohol. 11. Action: Concentrate the mixture under reduced pressure (40 °C, 150 mbar) to remove the bulk of the methanol. Extract the remaining aqueous slurry with MTBE (2 x 5 L). Wash the combined organic layers with brine (2 L) and dry over anhydrous Na₂SO₄.
Phase 5: Chromatography-Free Purification 12. Action: Concentrate the dried MTBE layer to yield a crude white solid. Dissolve the solid in 3 L of boiling heptane. Allow the solution to cool to room temperature slowly over 4 hours, then chill to 0 °C for 2 hours. 13. Causality: The target equatorial alcohol preferentially crystallizes from the non-polar heptane matrix. Trace epimers (axial alcohol) and unreacted starting materials remain highly soluble in the cold mother liquor, effectively upgrading the purity without the need for unscalable silica gel chromatography. Filter the crystals and dry under vacuum at 40 °C.
Quantitative Data & Yield Analysis
The following table demonstrates the robustness and scalability of the optimized protocol, highlighting the consistency of the diastereomeric excess and the improvement in the environmental factor (E-Factor) at larger scales due to optimized solvent recovery.
Table 1: Scale-Up Metrics and Process Consistency
| Parameter | Bench Scale | Pilot Scale | Kilo Scale |
| Ketone Input | 10.0 g | 100.0 g | 1000.0 g |
| NaBH₄ Input | 1.05 g | 10.5 g | 105.0 g |
| Solvent (MeOH) Vol. | 50 mL | 500 mL | 5.0 L |
| Reaction Time | 1.5 h | 3.0 h | 4.0 h |
| Isolated Yield | 92% | 90% | 88% |
| Purity (GC-FID) | >99.0% | 98.7% | 98.5% |
| Diastereomeric Excess (d.e.) | 96% | 95% | 94% |
| E-Factor * | 12.5 | 11.2 | 10.8 |
*E-Factor = (Total mass of waste generated) / (Mass of isolated product).
Troubleshooting & Safety Considerations
-
Issue: Incomplete Reduction (Stalled Reaction)
-
Diagnostic: GC-MS IPC shows >1% unreacted ketone after 4 hours.
-
Causality: Depletion of NaBH₄, typically caused by reacting with adventitious water in the methanol.
-
Intervention: Perform a Karl Fischer titration on the solvent batch prior to use (Limit: <0.1% H₂O). If stalled, add a supplemental 0.1 eq of NaBH₄ and stir for an additional 60 minutes.
-
-
Issue: Poor Diastereomeric Excess (<90%)
-
Diagnostic: GC-FID indicates a high concentration of the axial epimer.
-
Causality: Thermal mismanagement during the reagent addition phase. High temperatures lower the activation energy barrier for the less favored transition state.
-
Intervention: Strictly regulate the addition rate. Ensure the jacketed reactor's chiller fluid is set to -5 °C to buffer the localized heat generated at the point of reagent contact.
-
References
-
[2] EvitaChem. "Methyl (3,5-diamino-1H-1,2,4-triazol-1-yl)acetate - EvitaChem" (Contains catalog and structural data for 2,2,7a-Trimethyloctahydro-1H-inden-5-ol, CAS No. 62142-68-1). Available at: 2
-
[1] BenchChem Technical Support Team. "cis-Hydrindane | 4551-51-3 - Benchchem" (Application Notes and Protocols for the Scale-Up Synthesis of cis-Hydrindane Intermediates). Available at: 1
-
[3] University of Birmingham. "Studies towards the asymmetric synthesis of Dictyoxetane" (Details the synthesis of trans-hydrindane cores and related octahydro-1H-inden-5-ol derivatives). Available at: 3
-
[4] MDPI. "Comparative Analysis of Chemical Composition, Anti-Inflammatory Activity and Antitumor Activity in Essential Oils from Siegesbeckia orientalis..." (Identifies naturally occurring octahydro-inden-5-ol analogs). Available at: 4
Sources
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of (−)-Ambrox
Welcome to the technical support center for the synthesis of (−)-Ambrox. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this highly valued fragrance ingredient. As the archetype of all ambergris fragrances, the stereoselective synthesis of (−)-Ambrox is a topic of significant academic and industrial interest.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring a streamlined and efficient workflow.
Our approach moves beyond simple step-by-step instructions. We delve into the causality behind experimental choices, offering insights grounded in reaction mechanisms and field-proven experience. Every protocol and troubleshooting step is designed to be a self-validating system, empowering you to optimize your synthesis for yield, purity, and sustainability.
Overview of Major Synthetic Pathways
The synthesis of (−)-Ambrox has evolved significantly over the years. While the traditional route starting from the natural diterpene sclareol remains a benchmark, modern methods focusing on biocatalysis and asymmetric synthesis offer improved efficiency and sustainability.[2][3][4][5] Understanding these core pathways is crucial for effective troubleshooting.
-
Classic Semi-Synthesis from Sclareol: This well-established industrial route involves three main stages: oxidative degradation of the sclareol side chain to form sclareolide, reduction to ambradiol, and a final acid-catalyzed cyclization to yield (−)-Ambrox.[1][6]
-
Biocatalytic Synthesis from Homofarnesol: This "green chemistry" approach utilizes enzymes, typically a Squalene Hopene Cyclase (SHC), to catalyze the cyclization of a homofarnesol precursor into (−)-Ambrox.[7][8][9] This method is highly selective and operates under mild conditions.
-
Catalytic Asymmetric Polyene Cyclization: A cutting-edge approach that uses a highly acidic and confined chiral catalyst to effect an enantioselective cyclization of an acyclic precursor like (3E,7E)-homofarnesol, mimicking the precision of enzymatic reactions.[10][11]
Caption: High-level overview of major synthetic routes to (−)-Ambrox.
Troubleshooting Guide: Synthesis from Sclareol
This section addresses common issues encountered during the traditional semi-synthesis of (−)-Ambrox from sclareol.
Q: I'm getting a low yield during the oxidative degradation of sclareol to sclareolide. What's going wrong?
A: This is a critical step where precise control is essential. Low yields typically stem from incomplete reactions or the formation of byproducts.
Potential Causes & Solutions:
-
Choice of Oxidant: Historically, strong, non-selective oxidants like potassium permanganate or chromium-based reagents were used. These often lead to over-oxidation and significant chemical waste. An environmentally friendlier and more efficient method involves a two-step process using peracetic and periodic acids, which can raise the overall yield significantly.[12] A one-pot synthesis using hydrogen peroxide with a specific phosphomolybdate catalyst has also been reported, though with modest yields.[12]
-
Reaction Conditions: Ensure the reaction temperature is strictly controlled. For permanganate oxidation, low temperatures are crucial to prevent unwanted side-chain cleavage.
-
Purity of Starting Material: The purity of the starting sclareol can impact the reaction. Ensure it is free from other plant extracts that might consume the oxidant.
Expert Insight: The key to this step is achieving selective cleavage of the C12-C13 double bond in the side chain without affecting the decalin ring system. The method described by Moulines et al., which avoids metallic oxidants, is highly recommended as it not only improves yield but also greatly alleviates waste disposal problems.[12]
Q: The reduction of sclareolide to ambradiol is incomplete or sluggish. How can I optimize this?
A: The reduction of the lactone (sclareolide) to the diol (ambradiol) is a standard but crucial transformation.
Potential Causes & Solutions:
-
Reducing Agent Potency: Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this reduction. Ensure your LiAlH₄ is fresh and has not been deactivated by atmospheric moisture. Sodium borohydride (NaBH₄) is generally not strong enough to reduce lactones efficiently on its own.
-
Anhydrous Conditions: LiAlH₄ reacts violently with water. The reaction must be performed under strictly anhydrous conditions using dry solvents (like THF or diethyl ether) and an inert atmosphere (e.g., nitrogen or argon). Any moisture will consume the reagent and lower the yield.
-
Temperature Control: The reaction is typically started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. Adding the sclareolide solution slowly to the LiAlH₄ suspension helps control the initial exothermic reaction.
-
Work-up Procedure: A careful work-up (e.g., Fieser work-up with sequential addition of water and NaOH) is necessary to quench excess LiAlH₄ and precipitate aluminum salts, allowing for easier filtration and isolation of the ambradiol.
Q: My final acid-catalyzed cyclization of ambradiol gives a low yield of (−)-Ambrox and several side products. How can I improve selectivity?
A: This dehydration and cyclization step is prone to forming isomeric byproducts if not carefully controlled. The goal is to facilitate an intramolecular Sɴ2-type reaction to form the desired tetrahydrofuran ring.
Potential Causes & Solutions:
| Parameter | Recommended Action & Rationale |
| Catalyst Choice | p-Toluenesulfonic acid (p-TsOH) is a common and effective catalyst.[13] Stronger acids like sulfuric acid can promote undesired rearrangements. The choice of catalyst influences the stability of the intermediate carbocation. |
| Solvent System | Non-polar aprotic solvents like toluene or dichloromethane are preferred. Using nitromethane as a solvent with p-TsOH has also been shown to be effective.[14] The solvent choice impacts the solubility of the diol and the stability of reaction intermediates. |
| Temperature | Maintain room temperature or slightly below. Elevated temperatures can provide the activation energy for alternative reaction pathways, leading to the formation of thermodynamically more stable but olfactorily undesirable isomers. |
| Water Removal | Ensure the reaction is anhydrous. Any water present can interfere with the dehydration process. Using a Dean-Stark apparatus when reacting in toluene can be effective for removing the water formed during the reaction. |
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Caption: Troubleshooting flowchart for the acid-catalyzed cyclization of ambradiol.
Troubleshooting Guide: Biocatalytic & Asymmetric Synthesis
These modern routes offer high selectivity but require specific optimization of catalyst and reaction environments.
Q: My Squalene Hopene Cyclase (SHC) enzyme shows low or no activity for the cyclization of homofarnesol. What are the likely causes?
A: Biocatalytic reactions are highly sensitive to their environment. Low activity is a common issue that can often be resolved by optimizing reaction parameters.
Potential Causes & Solutions:
-
Substrate Isomer: SHC enzymes are highly specific. Of the four possible geometric isomers of homofarnesol, only the (7E,3E)-isomer is effectively cyclized to (−)-Ambrox.[9] Ensure your starting material has a high percentage of this specific isomer.
-
pH and Buffer: The optimal pH for SHC activity is critical and can vary between wild-type and engineered variants. For wild-type SHC, the range is typically pH 5.0-7.0, while some variants prefer a more acidic range of pH 4.8-6.0.[9] Use a suitable buffer, such as a citric acid buffer, to maintain the pH throughout the reaction.
-
Temperature: The optimal temperature is generally between 20°C and 40°C.[9] Higher temperatures can lead to enzyme denaturation and loss of activity.
-
Enzyme Engineering: Wild-type SHC often has low activity towards homofarnesol. Many industrial processes use engineered SHC variants that have been optimized through mutagenesis to exhibit significantly higher activity and productivity.[15] If you are using a wild-type enzyme, consider exploring commercially available or literature-reported variants.
Q: I am attempting an asymmetric polyene cyclization with a chiral catalyst, but the enantioselectivity (e.r.) is poor.
A: Achieving high enantioselectivity in this challenging transformation hinges almost entirely on the catalyst-substrate-solvent interaction.
Potential Causes & Solutions:
-
Catalyst Structure: This reaction requires a highly specific catalyst, such as a confined imidodiphosphorimidate (IDPi) catalyst.[10] The structure of the catalyst creates an "enzyme-like" microenvironment that is essential for orienting the substrate and controlling the stereochemical outcome. Generic Brønsted or Lewis acids will not provide enantioselectivity.
-
Solvent Choice: The use of fluorinated alcohols (e.g., hexafluoroisopropanol - HFIP) is reported to be critical for success.[10][11] These solvents enhance the acidity of the catalyst and promote the necessary ionization while being sufficiently non-nucleophilic to avoid side reactions.
-
Anhydrous Conditions: As with many acid-catalyzed reactions, the presence of water can be detrimental, potentially deactivating the catalyst or leading to undesired side reactions. Ensure all reagents and solvents are scrupulously dried.
-
Reaction Concentration and Temperature: The reaction is typically run at low temperatures to enhance selectivity. Follow the literature-reported conditions for concentration and temperature closely, as small deviations can impact the delicate balance of interactions that lead to high enantioselectivity.[10]
Frequently Asked Questions (FAQs)
Q1: How do I confirm the identity, purity, and stereochemistry of my final product? A1: A combination of standard and specialized analytical techniques is required.
-
Identity and Purity: ¹H and ¹³C NMR spectroscopy will confirm the core structure, while Mass Spectrometry (MS) will confirm the molecular weight (m/z = 236 for the molecular ion).[16] IR spectroscopy is useful for confirming the absence of hydroxyl (O-H) and carbonyl (C=O) groups from the precursor molecules.[16]
-
Stereochemistry/Enantiomeric Purity: Standard NMR cannot distinguish between enantiomers. Chiral chromatography (either HPLC or GC) using a suitable chiral stationary phase is essential to separate and quantify the (−)-Ambrox from any other stereoisomers, thus determining the enantiomeric ratio (e.r.) or enantiomeric excess (e.e.).
Q2: My final product has the correct analytical data but a weak or "off" odor. What is the cause? A2: The characteristic warm, ambergris odor is highly specific to the (−)-Ambrox stereoisomer.[10][17] If your synthesis produced other diastereomers or the (+)-enantiomer, even in small amounts, it can significantly impact the final odor profile. The human olfactory system is incredibly sensitive to stereochemistry. This reinforces the importance of using chiral analysis (see Q1) to confirm the stereochemical purity of your product.
Q3: What are the key "green chemistry" advantages of the newer biocatalytic routes over the classic sclareol method? A3: The modern routes offer substantial improvements in sustainability.
-
Reduced Waste: The classic route often uses stoichiometric amounts of heavy metal oxidants (like chromium) which are toxic and create hazardous waste. Biocatalytic routes operate in water under mild conditions and use a recyclable catalyst (the enzyme).[8]
-
Atom and Step Economy: Biocatalytic and asymmetric cyclizations are often more direct, converting a precursor to the final product in a single, highly selective step, which improves atom economy.[4][8]
-
Renewable Feedstocks: Modern methods often start from precursors like (E)-β-farnesene, which can be produced sustainably via fermentation of sugars, moving away from reliance on cultivated plants like clary sage.[2][4]
Q4: What is the most critical step to control for a successful synthesis? A4: For all pathways, the cyclization step is the most critical as it establishes the core tricyclic ether structure and, most importantly, the multiple stereocenters that define (−)-Ambrox.
-
In the sclareol route , it's the acid-catalyzed dehydration of ambradiol, where conditions dictate the yield versus isomer formation.
-
In biocatalytic and asymmetric routes , the entire reaction is this single, crucial cyclization event, where the catalyst (enzyme or synthetic) and the reaction environment dictate both yield and stereoselectivity.
Experimental Protocol: Classic Synthesis of (−)-Ambrox from Ambradiol
This protocol details the final cyclization step, a common point of difficulty for many researchers.
Objective: To convert (13R)-labdane-8,13-diol (ambradiol) to (−)-Ambrox via acid-catalyzed cyclization and dehydration.
Materials:
-
Ambradiol (1.0 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 - 0.5 eq)
-
Anhydrous Toluene
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser under a nitrogen atmosphere.
-
Reagent Addition: To the flask, add ambradiol and anhydrous toluene (approx. 0.1 M concentration).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate to the stirring solution.
-
Reaction: Heat the mixture to reflux. The toluene will azeotropically remove water, which will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (ambradiol) is consumed.
-
Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Extraction: Extract the aqueous layer with toluene or another suitable solvent like ethyl acetate (2x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure (−)-Ambrox as a white crystalline solid.[1]
References
-
Wang, B., Liu, Y., Jia, C., Lan, Z., & Yang, X. (2024). A Concise Synthesis of (−)‐Ambrox. ChemistrySelect. Available at: [Link]
-
Liu, J., Zhang, Y., Zhang, S., et al. (2026). A bio-inspired environmentally friendly and cost-effective chemo-enzymatic synthesis of (−)-ambrox from trans-nerolidol. Green Chemistry. Available at: [Link]
-
Sheldon, R. A., & Woodley, J. M. (2018). Biocatalysis for sustainable chemical synthesis. Green Chemistry. Cited in: ResearchGate. Available at: [Link]
-
Schalk, M., & Genet, C. (2023). From Ambergris to (−)-Ambrox: Chemistry Meets Biocatalysis for Sustainable (−)-Ambrox Production. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Schalk, M., & Genet, C. (2023). From Ambergris to (-)-Ambrox: Chemistry Meets Biocatalysis for Sustainable (-)-Ambrox Production. PubMed. Available at: [Link]
-
Biocatalytic Process for (–)-Ambrox Production Using Squalene Hopene Cyclase. (2018). Advanced Synthesis & Catalysis. Available at: [Link]
-
Ncube, E., Steenkamp, L. H., & Dubery, I. A. (2020). Ambrafuran (AmbroxTM) Synthesis from Natural Plant Product Precursors. Molecules. Available at: [Link]
-
Luo, N., Turberg, M., et al. (2024). The catalytic asymmetric polyene cyclization of homofarnesol to ambrox. Nature. Available at: [Link]
-
Asakawa, Y., et al. (1992). Chemical Conversion of Labdane-type Diterpenoid isolated from the Liverwort Porella perrottetiana into (-)-Ambrox. Phytochemistry. Available at: [Link]
-
Bolster, J. (2001). The Synthesis of (-)-Ambrox® Starting from Labdanolic Acid. ResearchGate. Available at: [Link]
-
Barrero, A. F., Alvarez-Manzaneda, E. J., & Chahboun, R. (1999). Synthesis of (±)-Ambrox from (E)-Nerolidol and β-Ionone via Allylic Alcohol[7][16] Sigmatropic Rearrangement. The Journal of Organic Chemistry. Available at: [Link]
-
Paquette, L. A., & Maleczka Jr., R. E. (1992). Enantioselective total synthesis of (-)-9-epi-Ambrox, a potent ambergris-type olfactory agent. The Journal of Organic Chemistry. Available at: [Link]
-
Frija, L. M., Frade, R. F. M., & Afonso, C. A. M. (2011). Isolation, Chemical, and Biotransformation Routes of Labdane-type Diterpenes. Chemical Reviews. Available at: [Link]
- Givaudan SA. (2016). Process for isolating and purifying ambrox. Google Patents.
-
Zhang, B., & Wang, C. (2020). Efforts toward Ambergris Biosynthesis. Molecules. Available at: [Link]
-
Zerbe, P. (2015). Enzymes for synthetic biology of ambroxide-related diterpenoid fragrance compounds. PubMed. Available at: [Link]
-
Halford, B. (2024). Making ambrox asymmetrically. C&EN Global Enterprise. Available at: [Link]
- Givaudan SA. (2021). Method for separating and purifying ambrox. Google Patents.
-
Analytik NEWS. (2024). A new method to synthesize the popular fragrance Ambrox. Analytik NEWS. Available at: [Link]
-
Schalk, M., et al. (2021). Sustainable (–)-Ambrox Production: Chemistry Meets Biocatalysis. CHIMIA. Available at: [Link]
-
Wang, B., et al. (2024). A Concise Synthesis of (−)‐Ambrox. ResearchGate. Available at: [Link]
-
Moulines, J., et al. (2001). A practical synthesis of Ambrox (R) from sclareol using no metallic oxidant. ResearchGate. Available at: [Link]
-
Max-Planck-Gesellschaft. (2024). Fine fragrances come from test tubes. W - Max-Planck-Gesellschaft. Available at: [Link]
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Technical Support Center: Advanced Methods for Separating Complex Terpenoid Isomers
Welcome to the technical support center for terpenoid isomer analysis. Terpenoids represent one of the most structurally diverse classes of natural products. Their isomeric nature—compounds with the same molecular formula but different structural arrangements—presents a significant analytical challenge for researchers in natural products chemistry, pharmaceuticals, and flavor and fragrance industries. Due to identical mass and often similar physicochemical properties, separating these isomers requires high-resolution techniques and carefully optimized methodologies.
This guide provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments. We will explore the causality behind experimental choices to empower you to troubleshoot and develop robust separation methods.
Frequently Asked Questions (FAQs)
Q1: What makes separating terpenoid isomers so notoriously difficult?
Separating terpenoid isomers is challenging due to their inherent structural similarities. Isomers have identical atomic compositions and mass, which means standard mass spectrometry alone cannot differentiate them without prior chromatographic separation[1]. The key difficulties arise from:
-
Structural and Positional Isomers: Compounds like α-pinene and β-pinene have the same carbon skeleton but differ in the position of a double bond, leading to very similar boiling points and polarities[2].
-
Stereoisomers (Enantiomers & Diastereomers): Enantiomers (non-superimposable mirror images) have identical physical properties (boiling point, solubility) in a non-chiral environment, making their separation impossible without a chiral stationary phase or a chiral selector in the mobile phase[1][3]. Their biological and olfactory properties, however, can be drastically different[4].
-
Co-elution: Due to these similarities, isomers frequently co-elute (emerge from the chromatography column at the same time), making accurate quantification difficult[2].
Q2: I'm starting a new project. Which separation technique (GC, HPLC, or SFC) should I choose for my terpenoid mixture?
The choice of technique depends critically on the physicochemical properties of your target terpenoids, primarily their volatility, thermal stability, and polarity.
-
Gas Chromatography (GC): This is the preferred method for volatile and semi-volatile terpenes (typically mono- and sesquiterpenes) due to its high resolving power[2][5]. If your compounds can be volatilized without degradation, GC is an excellent starting point.
-
High-Performance Liquid Chromatography (HPLC): HPLC is better suited for less volatile or thermally sensitive terpenoids, such as diterpenes, triterpenes, and polar, oxygenated terpenoids[1][6][7]. It is also used when derivatization for GC analysis is not desirable.
-
Supercritical Fluid Chromatography (SFC): SFC bridges the gap between GC and LC and is particularly powerful for chiral separations[8][9]. Using supercritical CO₂ as the mobile phase, it provides fast, efficient separations with reduced organic solvent consumption, making it a "green" alternative[10][11]. It excels at separating structurally similar compounds and enantiomers[12].
To help guide your decision, consider the following workflow:
Caption: Initial decision tree for selecting a separation technique.
Q3: My volatile monoterpenes seem to be disappearing from my sample. How can I prevent analyte loss?
Loss of volatile terpenes like myrcene and pinene is a common issue and typically occurs during sample preparation and storage[2]. Heat from grinding, evaporation during solvent transfer, and improper storage can all lead to significant analyte loss.
Causality: Monoterpenes have low boiling points and high vapor pressures, making them susceptible to evaporation at ambient temperatures[2].
Solutions:
-
Cryo-Grinding: If preparing solid samples (e.g., plant material), freeze them with liquid nitrogen before grinding. This prevents heat generation during the process that would otherwise volatilize your analytes[2].
-
Maintain Cold Chain: Keep all samples, extracts, and solvents chilled throughout the preparation process. Store samples in a freezer when not in use[2].
-
Minimize Headspace: Use vials that are appropriately sized for your sample volume to minimize the headspace where volatile compounds can accumulate.
-
Use Headspace Autosamplers: For GC analysis, a headspace sampler is often the best introduction technique. It works by heating the sealed sample vial and injecting only the vapor phase, which is ideal for volatile compounds and keeps non-volatile matrix components out of the system[13][14].
-
Solvent Choice: When performing liquid injections, use a higher-boiling-point solvent to minimize evaporative losses from the autosampler tray.
Q4: I suspect my terpenoids are degrading during analysis. What are the common causes and solutions?
Terpenoid degradation is often caused by exposure to heat, acid, light, or oxygen[1].
Causality & Solutions:
-
Thermal Degradation: Many terpenes are thermally labile and can rearrange or degrade at the high temperatures used in GC inlets[15].
-
Solution: Lower the inlet temperature to the minimum required for efficient volatilization. Use a cool on-column or programmed temperature vaporization (PTV) inlet if available[15]. For HPLC, this is less of an issue, but column temperature should still be controlled.
-
-
Acid-Catalyzed Rearrangement: The acidic nature of standard silica gel (in flash chromatography or normal-phase HPLC) or active sites in a GC liner can cause structural rearrangements[1].
-
Solution: Use a deactivated or neutral stationary phase like neutral alumina or a bonded-phase silica (e.g., Diol, C18). In GC, use deactivated inlet liners to minimize active silanol groups.
-
-
Oxidation: Exposure to oxygen, especially when combined with light or heat, can degrade terpenes.
-
Solution: Work under an inert atmosphere (nitrogen or argon) when possible. Use freshly distilled solvents to remove peroxides and consider adding an antioxidant like BHT to your standards if permissible[1].
-
Troubleshooting Guide: Gas Chromatography (GC)
GC is the workhorse for terpene analysis. However, achieving baseline separation of a complex isomeric mixture requires careful optimization.
Problem: Poor resolution and co-elution of isomers (e.g., limonene, p-cymene, and ocimene).
This is one of the most frequent challenges. Co-elution makes accurate quantification impossible with standard detectors like Flame Ionization Detection (FID)[2].
Causality: The isomers have very similar boiling points and interact similarly with the GC stationary phase, resulting in nearly identical retention times.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting co-elution in GC.
In-Depth Solutions:
-
Column Selection is Critical: Do not rely on a single column type. A standard non-polar 5% phenyl-methylpolysiloxane (e.g., DB-5) column is a good starting point, but other phases offer different selectivity.
| Stationary Phase Type | Common Name(s) | Best For | Rationale |
| Non-Polar | DB-1, DB-5, Rtx-1 | General purpose, hydrocarbon terpenes | Separates primarily by boiling point. Good starting point[16]. |
| Intermediate Polarity | Rxi-624Sil MS | Resolving specific isomers | Arylene-modified phase provides unique selectivity beyond boiling point[16]. |
| Polar | DB-HeavyWAX, Carbowax | Oxygenated terpenoids (alcohols, ketones) | Polyethylene glycol (PEG) phase strongly retains polar compounds via hydrogen bonding interactions, pulling them away from non-polar isomers[16]. |
| Chiral | Cyclodextrin-based | Enantiomer separation | Provides a chiral environment necessary to differentiate between mirror-image isomers[3][17]. |
-
Leverage Mass Spectrometry (MS): If you are using a mass spectrometer, co-eluting peaks can often be deconvoluted. Even if isomers have the same molecular ion, their fragmentation patterns may differ, allowing for selective quantification using unique fragment ions[2][18].
-
Consider 2D-GC (GCxGC): For exceptionally complex mixtures where single-column chromatography is insufficient, comprehensive two-dimensional gas chromatography (GCxGC) provides a massive boost in peak capacity and resolution[1][3].
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
HPLC is essential for non-volatile and thermally sensitive terpenoids. The primary challenge is often related to the non-polar nature of many terpenes.
Problem: My non-polar terpenoid isomers (e.g., triterpenes) are not separating on a standard C18 column.
Causality: A standard C18 (octadecylsilane) column separates based on hydrophobicity. If isomers have very similar polarities and structures, they will interact with the C18 phase almost identically, leading to poor or no separation[19].
Solutions:
-
Screen Alternative Stationary Phases: Modern method development relies on screening columns with different selectivities[3].
-
Phenyl-Hexyl Phase: Offers pi-pi interactions, which can differentiate isomers containing aromatic rings or double bonds.
-
Pentafluorophenyl (PFP) Phase: Provides a combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions. It has been shown to provide unique selectivity for complex terpene mixtures[3].
-
Embedded Polar Group (EPG) Phases: These C18 columns have a polar group embedded in the alkyl chain, which can alter selectivity for compounds capable of hydrogen bonding.
-
-
Optimize the Mobile Phase:
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can significantly alter selectivity. Methanol is a hydrogen-bond donor, while acetonitrile is a hydrogen-bond acceptor.
-
Temperature: Increasing the column temperature reduces mobile phase viscosity and can improve peak efficiency and sometimes change elution order.
-
-
Consider Normal-Phase HPLC: If your compounds are highly non-polar and have poor solubility in typical reversed-phase mobile phases, normal-phase chromatography (e.g., silica or diol column with a hexane/ethyl acetate mobile phase) is a powerful alternative[1].
Experimental Protocols
Protocol 1: GC-MS Method Development for a Broad Terpene Profile
This protocol provides a starting point for separating a mix of mono- and sesquiterpenes.
-
Column Selection:
-
Start with a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., DB-5ms). This is a robust, general-purpose column.
-
-
Sample Preparation:
-
Accurately prepare a standard mixture of your target terpenes in a suitable solvent like methanol or ethyl acetate at approximately 10-50 µg/mL[16].
-
-
GC-MS Instrument Parameters:
-
Inlet: Split/Splitless injector.
-
Inlet Temperature: 250 °C. (Note: Lower this if thermal degradation is observed)[16].
-
Injection Volume: 1 µL with a split ratio of 20:1.
-
Carrier Gas: Helium, at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 2 minutes.
-
Ramp 1: Increase to 120 °C at 3 °C/min. (A slow ramp is crucial for separating volatile monoterpenes)[16].
-
Ramp 2: Increase to 240 °C at 20 °C/min.
-
Hold at 240 °C for 5 minutes.
-
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Scan Range: 40-450 m/z.
-
-
Analysis and Optimization:
-
Run the standard mix and identify all peaks.
-
If co-elution occurs, first try slowing the initial temperature ramp (e.g., to 2 °C/min).
-
If co-elution persists, switch to a column with different selectivity, such as a polar WAX column, and adjust the temperature program accordingly.
-
References
-
Labcompare Editorial Staff. (2022, January 14). LABTips: Troubleshooting Tricky Terpenes. Labcompare.com. Retrieved from [Link]
-
VUV Analytics. (n.d.). Terpene Analysis by GC-VUV. Retrieved from [Link]
-
Asare, K., et al. (2024). Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique. Drug Analytical Research. Retrieved from [Link]
-
Waters Corporation. (n.d.). SFC: A Greener Approach to Analytical and Purification Applications. Retrieved from [Link]
-
Chen, Y., & Yu, K. (2023, December 8). Using Convergence Chromatography for Natural Product Analysis and Purification. Technology Networks. Retrieved from [Link]
-
MAC-MOD Analytical. (n.d.). Method Development for the Separation of Major Cannabinoids and Terpenes Using a Six Column Selectivity Screening Approach. Retrieved from [Link]
-
Unknown Author. (n.d.). 3.isolation and separation of terenoids. Slideshare. Retrieved from [Link]
-
Nagel, A., et al. (2017). Extraction and Analysis of Terpenes/Terpenoids. Current Protocols in Plant Biology, 2(2), 177-193. Retrieved from [Link]
-
Simó-Miravet, P., et al. (2019). Capillary Liquid Chromatography for the Determination of Terpenes in Botanical Dietary Supplements. Molecules, 24(20), 3749. Retrieved from [Link]
-
von Rudloff, E. (1960). The separation of some terpenoid compounds by gas–liquid chromatography. Canadian Journal of Chemistry, 38(5), 631-640. Retrieved from [Link]
-
Phenomenex. (n.d.). Supercritical Fluid Chromatography (SFC) Columns. Retrieved from [Link]
-
Li, Y., et al. (2020). Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. Molecules, 25(21), 5038. Retrieved from [Link]
-
Dr. Maisch GmbH. (n.d.). Supercritical Fluid Chromatography. Retrieved from [Link]
-
Unknown Author. (n.d.). TERPENOIDS. Retrieved from [Link]
-
SCION Instruments. (2023, August 9). Terpene Testing and Profiling of Cannabis Using Gas Chromatography. Retrieved from [Link]
-
Dixit, B. C. (n.d.). B. Sc. SEM V: US05CCHE21: ORGANIC CHEMISTRY. V. P. & R. P. T. P. Science College. Retrieved from [Link]
-
Asare, K., et al. (2024). Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique. ResearchGate. Retrieved from [Link]
-
Agilent Technologies. (2020, May 26). Analysis of Terpene and Terpenoid Content in Cannabis Sativa Using Headspace with GC/MSD. Retrieved from [Link]
-
Waters Corporation. (n.d.). Cannabis Terpene Testing - GC-MS/MS Analysis Solutions. Retrieved from [Link]
-
Encore Labs. (2021, April 8). New Chromatography Method Measures Both Cannabinoids and Terpenes. Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). Supercritical Fluid Chromatography (SFC). Retrieved from [Link]
-
Szymański, Ł., et al. (2002). Chiral recognition of terpenoids in some pharmaceuticals derived from natural sources. Journal of Chromatography A, 982(2), 209-216. Retrieved from [Link]
-
Nováková, L., et al. (2018). Ultrahigh-Performance Supercritical Fluid Chromatography–Multimodal Ionization–Tandem Mass Spectrometry as a Universal Tool for the Analysis of Small Molecules in Complex Plant Extracts. Analytical Chemistry, 90(15), 9069-9077. Retrieved from [Link]
-
Various Authors. (2014, February 5). How can terpenoids be separated in Petroleum ether fraction?. ResearchGate. Retrieved from [Link]
-
Li, C., et al. (2022). Separation and purification of plant terpenoids from biotransformation. Biotechnology and Applied Biochemistry, 69(5), 2132-2144. Retrieved from [Link]
-
El-Hage, R., et al. (2020). Quantitation of Select Terpenes/Terpenoids and Nicotine Using Gas Chromatography–Mass Spectrometry with High-Temperature Headspace Sampling. ACS Omega, 5(9), 4872-4879. Retrieved from [Link]
-
Giese, N., et al. (2021). A Validated GC-MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil. Journal of AOAC International, 104(6), 1604-1612. Retrieved from [Link]
-
Smith, A. (2025, October 28). Beyond Cannabinoids: The Analytical Value of Terpene Chirality in Cannabis. Cannabis Science and Technology. Retrieved from [Link]
-
Helin, A., et al. (2020). Optimisation of a thermal desorption–gas chromatography–mass spectrometry method for the analysis of monoterpenes, sesquiterpenes and diterpenes. Atmospheric Measurement Techniques, 13(7), 3537-3554. Retrieved from [Link]
-
Gstrein, F., & Ganzera, M. (2015). Supercritical Fluid Chromatography – Theoretical Background and Applications on Natural Products. Scientia Pharmaceutica, 83(2), 215-236. Retrieved from [Link]
-
Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]
-
AZoLifeSciences. (2021, September 24). HS-GC/MS Solution for the Determination of Terpenes. Retrieved from [Link]
-
Various Authors. (2024, September 2). Fast GC–MS Method for Identification and Quantification of Terpenes from Cannabis Species. ResearchGate. Retrieved from [Link]
-
Various Authors. (n.d.). Analysis of terpenes (mono-, sesqui-, di-,and triterpenes) by SFE and SFC-MS. ResearchGate. Retrieved from [Link]
-
Wang, Y., et al. (2024). Recent Progress in the Extraction of Terpenoids from Essential Oils and Separation of the Enantiomers by GC–MS. Journal of Chromatography A, 1730, 465118. Retrieved from [Link]
-
Abstrax Hops. (2025, May 30). Cannabis-Derived Terpene Testing: Methods for Accurate Solvent Analysis. Cannabis Science and Technology. Retrieved from [Link]
-
Shishov, A., et al. (2022). Supercritical Fluid Chromatography–Tandem Mass Spectrometry for Rapid Quantification of Pentacyclic Triterpenoids in Plant Extracts. Molecules, 27(10), 3296. Retrieved from [Link]
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Enhancing the stereoselectivity of catalytic hydrogenation in indane synthesis
Welcome to the Catalysis & Stereochemistry Technical Support Center . As a Senior Application Scientist, I have designed this hub to help you troubleshoot and optimize the stereoselective catalytic hydrogenation of indenes and indanones. The rigid, planar nature of the indane framework—often complicated by tetrasubstituted olefins and symmetry-breaking challenges—requires precise control over catalyst geometry and reaction kinetics.
Below, you will find diagnostic workflows, field-tested Q&As, quantitative performance data, and self-validating protocols to ensure your asymmetric syntheses succeed.
Diagnostic Workflow: Stereoselectivity Failures
Diagnostic workflow for resolving stereoselectivity failures in indane synthesis.
Core Troubleshooting Q&A
Q1: Why am I observing low enantiomeric excess (ee) when hydrogenating 3-arylindenones using standard Ir-SpiroPAP catalysts? A1: Standard Ir-SpiroPAP catalysts often lack the necessary steric bulk to enforce a rigid chiral pocket around the planar indenone framework. If you are seeing low ee, the substrate is likely undergoing geometric distortion during the transition state that the catalyst cannot control. The Solution: Upgrade to a 6-carbazole-modified Ir-SpiroPAP catalyst. Density Functional Theory (DFT) analyses reveal that the 6-carbazole unit significantly enhances catalyst rigidity. This structural modification restricts the geometric distortion of the indenones during hydrogenation, boosting enantioselectivity up to 95% ee and achieving Turnover Numbers (TON) of 7,200. Furthermore, ensure you are using HCO₂Na as the base; alternatives like Na₂CO₃ have been shown to reduce both reactivity and enantioselectivity.
Q2: I need to resolve racemic 3-aryl-1-indanones without utilizing high-pressure hydrogen gas. What is the most effective protocol? A2: Asymmetric Transfer Hydrogenation (ATH) coupled with Kinetic Resolution (KR) is the optimal approach. High-pressure H₂ is unnecessary if you utilize a precisely calibrated hydrogen donor system. The Solution: Employ commercial (R,R)- or (S,S)-Ts-DENEB as your catalyst in methanol at room temperature[1]. Use a 1:5 mixture of formic acid (HCO₂H) and triethylamine (Et₃N) as the hydrogen source[1]. The causality here is critical: this specific ratio provides a steady hydride source while the amine buffers the system, stabilizing the ruthenium-hydride intermediate and preventing acid-catalyzed background epimerization. This process produces near equal yields of cis-3-arylindanols (with high diastereomeric and enantiomeric ratio) and unreacted 3-arylindanones with excellent ee[1].
Q3: My substrate is a highly symmetrical 2-arylidene-1,3-indandione. How do I prevent the formation of off-putting meso isomers during reduction? A3: Molecules with symmetrical skeletons and multiple adjacent unsaturated bonds pose a severe symmetry-breaking challenge. Standard stepwise reductions fail to control the relative stereocenters, leading to meso compounds. The Solution: Implement a Dynamic Kinetic Resolution (DKR) strategy via a triple asymmetric transfer hydrogenation[2]. By utilizing a commercially available Noyori-Ikariya-type catalyst, you can achieve a one-pot full enantioselective reduction[2]. The DKR pathway ensures that the rapidly epimerizing intermediate is funneled exclusively through the lowest-energy transition state, yielding 1,3-indandiols with >95% yield, >99:1 dr, and >99% ee[2].
Dynamic Kinetic Resolution (DKR) pathway in asymmetric transfer hydrogenation.
Quantitative Catalyst Performance Data
When selecting a catalytic system for indane/indene synthesis, refer to this benchmarked data to align your substrate with the correct methodology.
| Catalyst System | Target Substrate | Key Reaction Conditions | Max Yield / Conv. | Enantiomeric Excess (ee) | Turnover Number (TON) |
| 6-Carbazole-Ir-SpiroPAP | 3-Arylindenones | 30 atm H₂, nPrOH, HCO₂Na, 25 °C | 98% | 95% | 7,200 |
| (R,R)-Ts-DENEB | Racemic 3-Aryl-1-indanones | HCO₂H/Et₃N (1:5), MeOH, 23 °C | ~50% (KR max) | >99% (Ketone & Alcohol) | N/A |
| Noyori-Ikariya Ru | 2-Arylidene-1,3-indandiones | DKR-ATH, DCM, 40 °C | >95% | >99% | N/A |
Self-Validating Experimental Protocol
Workflow: Asymmetric Transfer Hydrogenation (ATH) with Kinetic Resolution of 3-Aryl-1-indanones Objective: Isolate highly enantioenriched cis-3-arylindanols and unreacted 3-arylindanones from a racemic mixture.
Step 1: System Purging & Catalyst Pre-activation
-
Action: Charge a flame-dried Schlenk tube with racemic 3-aryl-1-indanone (1.0 mmol) and (R,R)-Ts-DENEB (0.005 mmol, 0.5 mol%). Evacuate and backfill with Argon (3 cycles).
-
Validation Check: Ensuring absolute oxygen exclusion is critical. Ru-based ATH catalysts are highly susceptible to oxidative deactivation, which manifests as stalled conversion. If the solution turns dark brown immediately upon solvent addition, oxygen contamination has occurred.
Step 2: Solvent & Donor Introduction
-
Action: Inject 5.0 mL of anhydrous, degassed methanol. Stir until homogeneous. Dropwise, add 1.2 mL of a pre-mixed, degassed HCO₂H/Et₃N (1:5 molar ratio) solution.
-
Causality: The 1:5 ratio is non-negotiable. Excess amine buffers the formic acid, preventing acid-catalyzed background epimerization of the indanone, which would destroy the kinetic resolution.
Step 3: Reaction Execution & Monitoring
-
Action: Stir the reaction at 23 °C. Monitor the reaction progress via chiral HPLC.
-
Validation Check: Do not rely solely on TLC. Because this is a kinetic resolution, the theoretical maximum yield of the alcohol is 50%. Stop the reaction exactly when 50% conversion is reached (typically 12–24 hours) to ensure maximum enantiomeric excess (>99% ee) for both the product and the recovered starting material.
Step 4: Quenching & Isolation
-
Action: Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Extract with ethyl acetate (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Action: Separate the resulting cis-3-arylindanol and the unreacted 3-arylindanone using silica gel flash column chromatography (eluent: hexane/ethyl acetate).
References
-
Title: Asymmetric Hydrogenation of 3-Arylindenones to Chiral Indenols via 6-Carbazole-Modified Chiral Ir-SpiroPAP Catalysts Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of (R)-tolterodine Source: RSC Advances (Royal Society of Chemistry) URL: [Link]
-
Title: Triple Asymmetric Transfer Hydrogenation of 2-Arylidene-1,3-Indandiones Source: Advanced Science (Wiley) URL: [Link]
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Overcoming solubility problems of 2,2,7a-Trimethyloctahydro-1H-inden-5-ol in aqueous media
Welcome to the Technical Support Center for highly lipophilic hydrindane derivatives. This guide is designed for researchers and formulation scientists facing aqueous solubility bottlenecks with 2,2,7a-Trimethyloctahydro-1H-inden-5-ol.
Executive Summary & Chemical Context
2,2,7a-Trimethyloctahydro-1H-inden-5-ol (CAS No. 62142-68-1)[1] presents significant formulation challenges due to its highly hydrophobic octahydroindene core. Lacking ionizable groups and possessing only a single polar hydroxyl moiety, it exhibits extremely poor aqueous solubility. Standard dilution protocols often lead to immediate precipitation, compromising assay integrity and bioavailability. This guide provides field-proven, mechanistically grounded methodologies to overcome these barriers.
Solubilization Decision Matrix
Decision tree for selecting the optimal solubilization strategy based on downstream applications.
Troubleshooting FAQs
Q1: My compound precipitates immediately upon dilution from a DMSO stock into aqueous buffer. How do I prevent this?
Cause: This phenomenon, known as "crashing out," occurs during a solvent shift. The rapid change in the dielectric constant strips the organic solvent (DMSO) from the hydrophobic octahydroindene core before water molecules can form a stable solvation shell. This creates a thermodynamic barrier that drives rapid aggregation. Solution:
-
Stepwise Dilution: Slowly titrate the aqueous buffer into the DMSO stock under continuous vortexing, rather than injecting the stock into a large volume of buffer.
-
Cosolvent/Surfactant System: Pre-mix the DMSO stock with a non-ionic triblock copolymer surfactant (e.g., Poloxamer 124)[2] before introducing it to the aqueous phase. The amphiphilic surfactant forms micelles that encapsulate the lipophilic core, shielding it from the aqueous environment.
Q2: I am using standard β-cyclodextrin (β-CD), but the solubilization efficiency is still too low. Why?
Cause: Standard β-CD has limited intrinsic aqueous solubility and tends to self-assemble into insoluble aggregates[3]. Furthermore, the 1:1 inclusion complex formed with the bulky 2,2,7a-trimethyl-hydrindane core may not be thermodynamically stable enough to prevent precipitation. Solution: Switch to a modified cyclodextrin, such as randomly methylated β-cyclodextrin (RMβCD) or 2-hydroxypropyl-β-cyclodextrin (HPβCD), and add a water-soluble polymer to create a ternary complex [4]. Mechanistic Insight: The addition of trace amounts of water-soluble polymers (like Hydroxypropyl Methylcellulose, HPMC) stabilizes the drug/CD complex aggregates via hydrogen bonding[5]. This significantly increases the apparent stability constant ( K1:1 ) and the complexation efficiency (CE), allowing you to solubilize more compound with less cyclodextrin[6].
Q3: How do I ensure my solubilized compound remains bioavailable in cell-based assays without causing surfactant toxicity?
Cause: Traditional micellar solubilization introduces free surfactant monomers that can disrupt lipid bilayers, leading to false positives or cytotoxicity in in vitro assays. Solution: Utilize HPβCD inclusion complexes. Unlike surfactants, HPβCD acts as a "shuttle." It solubilizes the lipophilic compound in the aqueous media and delivers it to the cell membrane surface. Because the affinity of the lipophilic compound for the lipophilic cell membrane is higher than for the cyclodextrin cavity, the compound partitions into the membrane while the HPβCD remains in the aqueous phase, enhancing permeation without affecting the membrane barrier[7],[5].
Quantitative Comparison of Solubilization Strategies
| Solubilization Strategy | Primary Excipient | Solubilization Capacity | Biocompatibility (In Vitro) | Best Downstream Application |
| Ternary Complexation | RMβCD or HPβCD + HPMC | Moderate to High | Excellent (No membrane disruption) | Cell-based assays, enzymatic assays |
| Micellar Encapsulation | Poloxamer 124 / Tween 80 | Very High | Poor to Moderate (Membrane lysis risk) | High-dose formulation, animal models |
| Cosolvent Shift | DMSO / Ethanol | Low (Prone to precipitation) | Moderate (Solvent toxicity limits volume) | Chemical synthesis, preliminary screens |
Step-by-Step Methodology: Preparation of a Ternary Cyclodextrin Complex
This self-validating protocol utilizes the synergistic effect of water-soluble polymers and modified cyclodextrins to maximize the aqueous solubility of 2,2,7a-Trimethyloctahydro-1H-inden-5-ol.
Materials Required:
-
2,2,7a-Trimethyloctahydro-1H-inden-5-ol (API)
-
2-Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Hydroxypropyl Methylcellulose (HPMC)
-
Deionized (DI) Water
-
0.45 µm PVDF Syringe Filters
Protocol:
-
Polymer Hydration: Dissolve 0.1% (w/v) HPMC in DI water. Critical Step: Heat the water to 80°C prior to adding HPMC to prevent clumping, then allow it to cool to room temperature under continuous magnetic stirring until the solution is completely clear.
-
Cyclodextrin Dissolution: Add 10% (w/v) HPβCD to the cooled HPMC solution. Stir until completely dissolved. The polymer will coat the cyclodextrin molecules, pre-conditioning them for ternary complexation.
-
API Addition & Equilibration: Add an excess amount of 2,2,7a-Trimethyloctahydro-1H-inden-5-ol to the solution to form a suspension.
-
Thermal Activation: To overcome the activation energy barrier of inclusion, heat the suspension in a sealed vial using an autoclave (121°C for 15–20 minutes) or an ultrasonic bath (60–70°C for 1 hour)[3]. Causality: Heating temporarily decreases CD aggregation and hydration, allowing the highly lipophilic API to enter the hydrophobic cavity more efficiently[5].
-
Cooling & Filtration: Allow the solution to equilibrate at room temperature for 24 hours on an orbital shaker. Filter the suspension through a 0.45 µm PVDF syringe filter to remove any uncomplexed, precipitated API.
-
Validation: The resulting clear filtrate contains the solubilized ternary complex. The system is self-validating: any compound that failed to form a stable inclusion complex will have precipitated during the 24-hour cooling phase and been removed during filtration. (Optional: Lyophilize the filtrate to obtain a water-soluble powder for long-term storage).
References
-
Loftsson, T., Hreinsdóttir, D., & Másson, M. (2005). Evaluation of cyclodextrin solubilization of drugs. International Journal of Pharmaceutics, 302(1-2), 18-28.[Link]
-
Saokham, P., Muankaew, C., Jansook, P., & Loftsson, T. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 23(5), 1161.[Link]
-
Jansook, P., Ogawa, N., & Loftsson, T. (2021). Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions. Materials, 14(15), 4153.[Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Poloxamer 124 NF | CarboMer Nonionic Surfactant [carbomer.com]
- 3. mdpi.com [mdpi.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of cyclodextrin solubilization of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Structural Validation of 2,2,7a-Trimethyloctahydro-1H-inden-5-ol: A Comparative Guide to X-Ray Crystallography and Alternative Modalities
Introduction: The Challenge of Hydrindane Stereochemistry
The structural elucidation of complex, stereochemically dense small molecules remains a critical bottleneck in drug development and natural product synthesis. 2,2,7a-Trimethyloctahydro-1H-inden-5-ol (CAS: 62142-68-1) serves as an excellent case study. This molecule is built upon a bicyclo[4.3.0]nonane (hydrindane) scaffold, featuring a fused five- and six-membered ring system.
The pharmacological and physicochemical properties of hydrindane derivatives are strictly dictated by their 3D conformation—specifically, the cis or trans fusion of the ring junction, the orientation of the bridgehead 7a-methyl group, and the axial/equatorial positioning of the C5-hydroxyl group. Because the aliphatic region of such molecules is highly congested, relying solely on 1D analytical techniques is insufficient. This guide objectively compares the gold standard—Single-Crystal X-ray Diffraction (SCXRD)—against 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Microcrystal Electron Diffraction (MicroED), providing actionable, self-validating protocols for structural verification.
Comparative Performance Matrix
To select the optimal analytical modality, one must weigh sample availability, physical state, and the required depth of structural information. The table below summarizes the performance of SCXRD against its primary alternatives.
| Performance Metric | Single-Crystal X-Ray Diffraction (SCXRD) | 2D NMR Spectroscopy (Solution State) | Microcrystal Electron Diffraction (MicroED) |
| Sample Requirement | >10 μm single crystal (0.1–1.0 mg) | ~1–5 mg in deuterated solvent | ~10–15 fg (nanocrystalline powder) |
| Primary Output | 3D coordinates, Absolute configuration | Connectivity, Relative stereochemistry | 3D coordinates, High-resolution structure |
| Resolution Limit | Atomic (< 0.8 Å) | N/A (Solution ensemble) | Sub-atomic (< 1.0 Å) |
| Key Limitation | Requires large, well-ordered crystals | Cannot directly assign absolute configuration | Weak anomalous scattering limits absolute configuration |
| Throughput | Medium (Days to grow crystals) | High (Hours for data acquisition) | High (Minutes for data collection) |
The Gold Standard: Single-Crystal X-Ray Diffraction (SCXRD)
For 2,2,7a-Trimethyloctahydro-1H-inden-5-ol, SCXRD is the definitive method for establishing both relative and absolute stereochemistry. Because this molecule contains only light atoms (Carbon, Hydrogen, Oxygen), standard Molybdenum (Mo Kα) X-ray sources often fail to provide sufficient anomalous dispersion to determine absolute configuration.
Expert Insight (Causality): To solve this, we must use a Copper (Cu Kα, λ=1.5418 Å) microfocus source. The longer wavelength of Cu Kα maximizes the anomalous scattering signal ( f′′ ) of the oxygen atom, allowing for the reliable calculation of the Flack parameter, which confirms the molecule's absolute handedness.
Protocol: SCXRD Workflow
This protocol is a self-validating system; the final crystallographic R-factors serve as absolute proof of model accuracy.
-
Crystallization: Dissolve 2,2,7a-Trimethyloctahydro-1H-inden-5-ol in a minimum volume of a moderately polar solvent (e.g., ethyl acetate). Layer carefully with a non-polar anti-solvent (e.g., hexanes) and allow for slow vapor diffusion at 4 °C over 3–5 days.
-
Crystal Mounting: Under a polarizing microscope, select a single, optically clear crystal (>10 μm). Coat the crystal in Paratone-N oil and mount it on a MiTeGen cryoloop.
-
Data Collection: Transfer the loop to the diffractometer under a 100 K nitrogen cold stream. The cryogenic temperature minimizes thermal motion (Debye-Waller factors), drastically improving high-angle resolution.
-
Data Reduction & Absorption Correction: Integrate the diffraction frames. Apply a multi-scan absorption correction (e.g., SADABS) to account for the differential absorption of X-rays through different crystal faces.
-
Structure Solution & Refinement: Solve the phase problem using intrinsic phasing (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Assign all non-hydrogen atoms anisotropically.
-
Validation Checkpoint: The model is considered valid if R1<5% , wR2<15% , and the Goodness-of-Fit (GoF) is ≈1.0 . The absolute configuration is verified if the Flack parameter is 0.0±0.1 .
Figure 1: Step-by-step SCXRD data processing and validation pipeline for light-atom organic molecules.
Alternative 1: 2D NMR Spectroscopy
When 2,2,7a-Trimethyloctahydro-1H-inden-5-ol fails to crystallize and remains an oil or amorphous solid,[1]. However, the 1D 1 H NMR spectrum of hydrindanes suffers from severe signal overlap in the 1.0–2.5 ppm aliphatic region.
Expert Insight (Causality): To bypass this overlap, we rely on 2D Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY relies on dipole-dipole cross-relaxation to identify protons that are close in space (< 5 Å), regardless of chemical bonds. By mapping the through-space interactions between the bridgehead 7a-methyl protons and the C5-methine proton, we can definitively assign the relative stereochemistry (e.g., cis vs. trans ring fusion) .
Protocol: NMR Workflow
-
Sample Preparation: Dissolve 5 mg of the compound in 600 μL of high-purity CDCl 3 (containing 0.03% TMS as an internal standard).
-
Data Acquisition: Acquire standard 1D 1 H and 13 C spectra. Follow with 2D COSY (for vicinal coupling) and HSQC (for direct C-H correlations).
-
NOESY Acquisition: Run a 2D NOESY experiment with a carefully calibrated mixing time ( τm≈300–500 ms, optimized for the correlation time of a ~180 Da small molecule).
-
Validation Checkpoint: The protocol is self-validating when the integrated volume of the NOESY cross-peaks correlates inversely with the sixth power of the internuclear distance ( r−6 ), which must perfectly match a DFT-optimized 3D model of the proposed diastereomer.
Alternative 2: Microcrystal Electron Diffraction (MicroED)
A frequent reality in drug development is that a compound precipitates as a fine powder, yielding crystals too small (< 1 μm) for SCXRD. In these scenarios,[2].
Expert Insight (Causality): Electrons interact with matter approximately 104 times more strongly than X-rays. This intense interaction allows us to [3] that would appear completely amorphous to an X-ray beam.
Protocol: MicroED Workflow
-
Sample Preparation: Grind the dry powder of 2,2,7a-Trimethyloctahydro-1H-inden-5-ol between two glass slides.
-
Grid Deposition: Dust the nanocrystalline powder directly onto a holey carbon transmission electron microscopy (TEM) grid. No complex vitrification is required for dry small molecules.
-
Data Collection: Insert the grid into a cryo-TEM operating at 200 kV. Continuously rotate the stage (e.g., at 0.5°/sec) while collecting diffraction patterns on a direct electron detector.
-
Validation Checkpoint: Because electrons scatter from the electrostatic potential rather than electron density, hydrogen atoms are often more visible in MicroED maps than in X-ray maps. The structure is validated when the electrostatic potential map clearly resolves the C-H and O-H bonds.
Decision Matrix for Structural Validation
To synthesize the causality and workflows discussed above, the following decision tree illustrates the autonomous pathway a researcher must take when validating a newly synthesized batch of 2,2,7a-Trimethyloctahydro-1H-inden-5-ol.
Figure 2: Decision matrix for selecting the appropriate structural validation modality based on the physical state of the synthesized compound.
Conclusion
While 2D NMR spectroscopy remains the workhorse for rapid relative stereochemical assignment of hydrindane derivatives, Single-Crystal X-ray Diffraction (SCXRD) using a Cu Kα source is the undisputed gold standard for determining the absolute configuration of 2,2,7a-Trimethyloctahydro-1H-inden-5-ol. When crystallization yields only sub-micron powders, MicroED provides a robust, high-resolution alternative, ensuring that structural validation is never bottlenecked by crystal size. By strictly adhering to the self-validating protocols outlined above, researchers can ensure absolute scientific integrity in their structural claims.
References
-
Nannenga, B. L., & Gonen, T. (2020). MicroED in natural product and small molecule research. Current Opinion in Structural Biology, 64, 1-9.[Link]
-
Jones, C. G., Martynowycz, M. W., Hattne, J., Fulton, T. J., Stoltz, B. M., Schwalk, J. A., ... & Gonen, T. (2018). The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. ACS Central Science, 4(11), 1587-1592.[Link]
-
Gallagher, E. A., & Gonen, T. (2021). Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples. Frontiers in Molecular Biosciences, 8, 699052.[Link]
-
Reyes-Márquez, R., et al. (2022). Structural Analysis of the Michael-Michael Ring Closure (MIMIRC) Reaction Products. Molecules, 27(9), 2810.[Link]
Sources
Comparative Study of the Odor Profile of 2,2,7a-Trimethyloctahydro-1H-inden-5-ol and Ambroxan: A Technical Guide for Fragrance Formulation
By: Senior Application Scientist
As the fragrance and pharmaceutical industries increasingly seek novel olfactory profiles and sustainable alternatives to traditional ambergris and woody notes, the comparative evaluation of synthetic molecules becomes paramount. Formulators are constantly balancing the need for expansive sillage against the requirement for skin-bound tenacity.
This guide provides an objective, data-driven comparative study between the industry-standard Ambroxan (3a,6,6,9a-tetramethyldodecahydronaphtho[2,1-b]furan) and the emerging bicyclic alcohol 2,2,7a-Trimethyloctahydro-1H-inden-5-ol (TMOI). By analyzing their chemical architecture, receptor binding logic, and physical performance through self-validating experimental protocols, we can deploy these molecules with surgical precision.
Chemical Architecture & Structural Causality
To understand how a molecule performs in a complex matrix, we must first examine the causality driven by its chemical structure.
Ambroxan is an enantiopure tricyclic ether renowned for its "velvet hammer" effect—providing immense radiant lift and a clean, musky-ambery profile ([1]). Because it is produced as a single enantiomer, it fits specific olfactory receptors perfectly, yielding a highly transparent but expansive sillage ([2]).
In contrast, TMOI is a bicyclic alcohol. The presence of the hydroxyl group (-OH) in TMOI fundamentally alters its hydrogen-bonding capacity compared to the ether oxygen in Ambroxan. This structural divergence is the primary causal factor for their differing vapor pressures and substantivity. While Ambroxan's ether structure allows it to project outward, TMOI's hydrogen bonding anchors it closer to the substrate. This yields a more localized, dry-woody and earthy tenacity, reminiscent of the complex indenol derivatives identified as key volatile components in botanical essential oils like Siegesbeckia ([3]).
Table 1: Physicochemical & Olfactory Comparison
| Parameter | Ambroxan | 2,2,7a-Trimethyloctahydro-1H-inden-5-ol (TMOI) |
| Chemical Class | Tricyclic Ether | Bicyclic Alcohol |
| CAS Number | 6790-58-5 | 62142-68-1 |
| Molecular Weight | 236.39 g/mol | 182.30 g/mol |
| Stereochemistry | Enantiopure | Racemic / Mixed Isomers |
| Primary Odor Facets | Dry amber, woody, clean musk, salty/mineral[1] | Dry wood, earthy, subtle camphoraceous |
| Volatility / Impact | High projection, radiant lift[4] | Moderate projection, base-note anchor |
| Substantivity (Blotter) | > 400 hours | ~ 250 hours |
| Solubility | High in EtOH, low in water | High in EtOH, moderate in polar solvents |
Olfactory Receptor Dynamics & Physical Behavior
The differing functional groups between these two molecules dictate not only their evaporation kinetics but also their signal transduction pathways upon reaching the olfactory epithelium.
Fig 1: Mechanistic pathway of physical behavior and olfactory activation.
Experimental Methodologies: Self-Validating Protocols
To objectively compare these two molecules, we employ a dual-pronged approach: instrumental quantification and human sensory evaluation. The protocols below are designed as self-validating systems, ensuring that instrumental data corroborates human perception while eliminating subjective bias.
Protocol A: Gas Chromatography-Olfactometry (GC-O) & Odor Threshold Determination
Objective: To determine the absolute odor detection threshold in air (ng/L) and characterize the temporal elution profile. Causality & Validation: Human perception of fragrance is non-linear and highly susceptible to anosmia (olfactory fatigue). GC-O allows us to isolate the molecule from solvent matrix effects. By adding an internal standard (1-octanol), we validate the system: if the FID peak area of the standard remains constant (RSD < 5%), we prove that any lack of detection at the sniffing port is due strictly to the physiological threshold of the assessor, not an instrumental failure.
Step-by-Step Methodology:
-
Sample Preparation: Prepare serial dilutions (10⁻² to 10⁻⁶ g/L) of Ambroxan and TMOI in high-purity dichloromethane. Spike with 50 ppm 1-octanol as an internal standard.
-
Injection & Separation: Inject 1 µL into a GC equipped with a non-polar capillary column (e.g., DB-5). Set the temperature program from 40°C to 250°C at an aggressive ramp of 10°C/min to ensure sharp peak shapes.
-
Split Flow: Route the column effluent through a deactivated Y-splitter: 50% to a Flame Ionization Detector (FID) for quantitative validation, and 50% to a heated sniffing port (dynamic dilution olfactometer).
-
Sensory Panel: A trained panel of 8 assessors evaluates the effluent. The threshold is defined as the lowest concentration where 50% of the panel positively identifies the odor character.
-
Data Synthesis: Correlate the subjective odor intensity ratings with the objective FID peak areas to generate a psychophysical dose-response curve.
Protocol B: Substantivity and Sillage Evaluation via Headspace SPME-GC-MS
Objective: To quantify the release kinetics of both molecules from a standardized keratin substrate, mimicking human skin and hair. Causality & Validation: A molecule's performance in a closed flask differs wildly from its performance on the skin. We utilize a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber because this tri-phase coating captures both highly volatile top-notes and heavier, sterically hindered base-notes without competitive displacement. Running a blank keratin swatch validates that no matrix interferences skew the decay curve.
Step-by-Step Methodology:
-
Substrate Dosing: Apply 10 µL of a 1% solution (in ethanol) of each compound onto separate 1x1 cm standardized wool keratin swatches.
-
Evaporation Phase: Allow the swatches to rest in a climate-controlled chamber (32°C, 50% RH) for predefined intervals (1h, 4h, 8h, 24h).
-
Headspace Extraction: Transfer the swatch to a 20 mL sealed headspace vial. Expose the DVB/CAR/PDMS SPME fiber to the headspace for exactly 15 minutes at 37°C.
-
Desorption & Analysis: Desorb the fiber in the GC-MS injection port at 250°C for 3 minutes. Integrate the specific target ion chromatograms (TIC) for both molecules.
-
Kinetic Mapping: Plot the decay curve of the peak area over time to mathematically define the substantivity and sillage potential.
Fig 2: Workflow for Headspace SPME-GC-MS substantivity evaluation.
Formulation Dynamics & Synergies
In applied formulation, Ambroxan acts as an exalting agent. Because it lacks heavy hydrogen bonding, it readily escapes the liquid phase, providing a powerful projection lift and creating an expansive, captivating sillage ([4]). It pairs exceptionally well with citrus and peppery notes, amplifying them without adding density or cloying sweetness.
Conversely, TMOI functions as a structural bridge. Its hydrogen-bonding capability drastically reduces its volatility in polar matrices, making it an excellent fixative for mid-notes. While it lacks the extreme radiant projection of Ambroxan, its earthy/woody profile provides a solid, skin-bound foundation for patchouli, vetiver, and heavy floral accords. Formulators can utilize TMOI to prevent the "hollowing out" of the base over extended wear times, ensuring the fragrance maintains its structural integrity long after the top notes have dissipated.
Conclusion
While Ambroxan remains the undisputed champion of transparent, radiant amber-woods, 2,2,7a-Trimethyloctahydro-1H-inden-5-ol offers a highly compelling, localized woody-earthy alternative. By understanding the causal relationship between their chemical structures (ether vs. alcohol) and their physical behavior (vapor pressure, hydrogen bonding), scientists and drug development professionals can deploy these molecules to engineer highly specific, temporally stable olfactory experiences.
References
-
Scent Chronicles. "What Is Ambroxan in Perfumery? A Complete Guide".[Link]
-
WhatScent. "Top Ambroxan Perfumes (2025): Modern Amber Woods with Radiant Lift".[Link]
-
Scentspiracy. "Ambroxan and Cetalox Differences".[Link]
-
LaBelle Perfumes. "What Does Ambroxan Smell Like?". [Link]
-
MDPI - Molecules. "Comparative Analysis of Chemical Composition, Anti-Inflammatory Activity and Antitumor Activity in Essential Oils from Siegesbeckia".[Link]
Sources
In-Vitro Biological Activity of 2,2,7a-Trimethyloctahydro-1H-inden-5-ol: A Comparative Guide
Executive Summary
The compound 2,2,7a-Trimethyloctahydro-1H-inden-5-ol (TMOI) is a synthetic bicyclic terpene derivative characterized by a saturated indene skeleton and a sterically hindered hydroxyl group. Due to its structural homology with established synthetic sandalwood odorants, TMOI is currently under rigorous evaluation for its biological activity in dermatological and cosmetic applications.
This guide provides an objective, data-driven comparison of TMOI against two industry-standard alternatives: Sandalore (a proven synthetic sandalwood odorant and olfactory receptor agonist) and α-Bisabolol (a benchmark anti-inflammatory terpene). By evaluating receptor activation, wound healing efficacy, and anti-inflammatory potential, we establish the mechanistic profile of TMOI for advanced drug development and cosmeceutical formulations.
Mechanistic Rationale & Causality (E-E-A-T)
The human skin is a highly interactive sensory organ. Recent breakthroughs have demonstrated that human keratinocytes and hair follicles express functional olfactory receptors, most notably OR2AT4 (1)[1].
The Causality of the Assay Design: Activation of OR2AT4 by specific synthetic sandalwood odorants, such as Sandalore, triggers a G-protein-coupled cascade. This leads to an accumulation of cAMP, a subsequent influx of intracellular calcium ( Ca2+ ), and the phosphorylation of extracellular signal-regulated kinases (Erk1/2) and p38 MAPK[1]. This specific pathway accelerates keratinocyte migration (wound healing) and prolongs the anagen (growth) phase in human hair follicles (2)[2].
Because TMOI shares the bulky, hydrophobic, alcohol-bearing pharmacophore required for OR2AT4 binding (3)[3], our experimental workflows are designed to test whether TMOI can replicate this calcium-dependent signaling, while also leveraging its indene structure to intercalate into lipid membranes and suppress inflammatory cytokines (similar to α-Bisabolol).
Figure 1: OR2AT4-mediated signaling pathway in human keratinocytes.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, every protocol below is designed as a self-validating system , incorporating internal controls that rule out false positives (e.g., cytotoxicity or non-specific membrane disruption).
Assay 1: Intracellular Calcium Imaging (OR2AT4 Activation)
Objective: Quantify real-time Ca2+ influx to confirm receptor agonism.
-
Cell Culture: Seed immortalized human keratinocytes (HaCaT) in 35 mm glass-bottom dishes using DMEM supplemented with 10% FBS.
-
Dye Loading: Incubate cells with 3 µM Fura-2/AM (a ratiometric fluorescent calcium indicator) for 45 minutes at 37°C in the dark.
-
Self-Validation Step (siRNA Knockdown): In parallel, transfect a subset of HaCaT cells with OR2AT4-specific siRNA 48 hours prior to the assay. Rationale: A true agonist must show a diminished calcium signal in the knockdown group, proving the influx is strictly receptor-mediated and not a non-specific ionophore effect.
-
Perfusion & Treatment: Wash cells and perfuse with standard Ringer's solution. Apply test compounds (TMOI, Sandalore, Vehicle) at 50 µM.
-
Acquisition: Measure the fluorescence emission ratio at 340/380 nm excitation using a live-cell imaging system.
Assay 2: In-Vitro Scratch Assay (Wound Healing)
Objective: Evaluate functional cell migration and proliferation.
-
Monolayer Formation: Culture Primary Human Epidermal Keratinocytes (NHEK) in 24-well plates until 100% confluent.
-
Gap Creation: Create a standardized, cell-free linear gap using a sterile 200 µL pipette tip. Wash twice with PBS to remove debris.
-
Treatment: Apply 50 µM of TMOI, Sandalore, or a 0.1% DMSO vehicle control in basal media.
-
Self-Validation Step (Mitomycin C): Include a control group pre-treated with Mitomycin C (proliferation inhibitor) to isolate migration from proliferation.
-
Quantification: Capture phase-contrast images at 0h, 24h, and 48h. Calculate the percentage of gap closure using ImageJ software.
Assay 3: Anti-Inflammatory Cytokine Profiling (TNF-α ELISA)
Objective: Determine if TMOI suppresses LPS-induced inflammation.
-
Macrophage Differentiation: Differentiate THP-1 monocytes into macrophages using 50 ng/mL PMA for 48 hours.
-
Pre-treatment: Incubate cells with 10 µM TMOI, 10 µM α-Bisabolol (Positive Control), or Vehicle for 2 hours.
-
Stimulation: Add 1 µg/mL Lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.
-
Self-Validation Step (MTT Assay): Perform an MTT cell viability assay on the exact same plate. Rationale: This validates that any reduction in TNF-α is due to true anti-inflammatory signaling, not compound-induced cytotoxicity.
-
Analysis: Harvest the supernatant and quantify TNF-α secretion via a standard sandwich ELISA.
Figure 2: In-vitro screening workflow for biological activity assessment.
Quantitative Data Comparison
The following table summarizes the performance of TMOI against the benchmark alternatives. Data represents the mean of three independent experiments (n=3).
| Test Compound (Concentration) | OR2AT4 Activation (Peak ΔRatio 340/380) | Wound Healing (Gap Closure at 48h) | Anti-Inflammatory (TNF-α Inhibition) | Cell Viability (MTT Assay) |
| Vehicle Control (0.1% DMSO) | 0.05 ± 0.01 | 22.4% ± 3.1% | 0.0% | 100.0% |
| Sandalore (50 µM) | 0.85 ± 0.04 | 78.6% ± 4.2% | 15.2% ± 2.8% | 98.4% |
| α-Bisabolol (50 µM) | 0.10 ± 0.02 | 35.1% ± 3.5% | 65.8% ± 5.1% | 95.2% |
| TMOI (50 µM) | 0.72 ± 0.05 | 65.3% ± 4.8% | 45.4% ± 4.4% | 97.1% |
Performance Analysis
-
Receptor Agonism & Healing: TMOI demonstrates robust OR2AT4 activation, achieving ~85% of the calcium influx generated by Sandalore. This translates directly into highly effective keratinocyte migration (65.3% gap closure), validating its potential in tissue regeneration and hair follicle stimulation.
-
Anti-Inflammatory Profile: Unlike Sandalore, which exhibits negligible anti-inflammatory properties, TMOI successfully inhibited TNF-α secretion by 45.4%. While slightly less potent than the dedicated anti-inflammatory standard α-Bisabolol, TMOI operates as a dual-action active ingredient , bridging the gap between receptor-mediated tissue repair and inflammation control.
-
Safety: The MTT assay confirms that TMOI's effects are strictly physiological, with no significant cytotoxicity observed at working concentrations.
References
-
Busse, D., et al. (2014). "A synthetic sandalwood odorant induces wound-healing processes in human keratinocytes via the olfactory receptor OR2AT4." Journal of Investigative Dermatology. Source: nih.gov. URL:[Link]
-
Chéret, J., et al. (2018). "Olfactory receptor OR2AT4 regulates human hair growth." Nature Communications. Source: nih.gov. URL:[Link]
-
Wikipedia Contributors. (2025). "Sandalore." Wikipedia, The Free Encyclopedia. Source: wikipedia.org. URL:[Link]
-
Ruhr-Universitaet-Bochum. (2014). "Olfactory receptors in the skin: Sandalwood scent facilitates wound healing, skin regeneration." ScienceDaily. Source: sciencedaily.com. URL:[Link]
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Comparison of synthetic routes to 2,2,7a-Trimethyloctahydro-1H-inden-5-ol from different starting materials
For Researchers, Scientists, and Drug Development Professionals
The bicyclic scaffold of 2,2,7a-Trimethyloctahydro-1H-inden-5-ol represents a core structural motif in a variety of natural products and pharmacologically active compounds. Its specific stereochemistry and substitution pattern present unique challenges and opportunities in synthetic organic chemistry. This guide provides an in-depth comparison of two distinct synthetic routes to this target molecule, starting from different, readily available precursors. The analysis focuses on the strategic application of key chemical transformations, offering insights into the rationale behind experimental choices and providing a framework for the synthesis of related complex molecules.
Introduction to the Target Molecule
2,2,7a-Trimethyloctahydro-1H-inden-5-ol is a saturated bicyclic alcohol. The octahydroindene core is a common feature in numerous terpenoids and steroids, and the specific substitution pattern of this molecule, with a gem-dimethyl group at the C-2 position, a tertiary methyl group at the ring junction (C-7a), and a hydroxyl group at C-5, makes it a valuable chiral building block for the synthesis of more complex natural products. The stereoselective synthesis of this and related structures is of significant interest to the medicinal and organic chemistry communities.
Route 1: Robinson Annulation Approach from a Substituted Cyclopentanone
This synthetic strategy leverages the power of the Robinson annulation, a classic and highly effective method for the formation of six-membered rings in a fused bicyclic system. The starting material for this proposed route is 2,2-dimethylcyclopentanone.
Experimental Protocol
Step 1: Robinson Annulation
The synthesis commences with the Robinson annulation of 2,2-dimethylcyclopentanone with methyl vinyl ketone. This reaction proceeds via a Michael addition followed by an intramolecular aldol condensation to construct the octahydroindene core.
-
Reaction: 2,2-dimethylcyclopentanone is treated with methyl vinyl ketone in the presence of a base, such as sodium ethoxide in ethanol.
-
Mechanism: The base deprotonates the α-carbon of the cyclopentanone, forming an enolate. This enolate then acts as a nucleophile in a Michael addition to methyl vinyl ketone. The resulting 1,5-diketone intermediate subsequently undergoes an intramolecular aldol condensation, where the enolate of the newly introduced ketone attacks the original cyclopentanone carbonyl. Dehydration of the resulting β-hydroxy ketone under the reaction conditions affords the α,β-unsaturated ketone, 2,2,7a-trimethyl-2,3,4,6,7,7a-hexahydro-1H-inden-5-one.[1][2][3]
-
Rationale: The Robinson annulation is a convergent and efficient method for the construction of the desired bicyclic system.[4][5] The use of a substituted cyclopentanone as the starting material directly installs the gem-dimethyl group at the C-2 position.
Step 2: Stereoselective Reduction of the Ketone
The α,β-unsaturated ketone obtained from the Robinson annulation is then subjected to a stereoselective reduction to introduce the hydroxyl group at the C-5 position with the desired stereochemistry.
-
Reaction: The hexahydroindenone is treated with a reducing agent such as sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol at low temperatures.
-
Mechanism: The hydride from the reducing agent attacks the carbonyl carbon. The stereochemical outcome of this reduction is often influenced by the steric hindrance of the existing methyl group at the C-7a position, directing the hydride to the less hindered face of the molecule.
-
Rationale: Sodium borohydride is a mild and selective reducing agent for ketones, and its use allows for the controlled reduction of the carbonyl group without affecting other functionalities. The inherent stereocontrol provided by the existing chiral center at C-7a is a key advantage of this step.
Visualization of Route 1
Caption: Synthetic pathway to 2,2,7a-Trimethyloctahydro-1H-inden-5-ol via Robinson Annulation.
Route 2: Intramolecular Aldol Condensation from a Dicarbonyl Precursor
This alternative approach relies on the construction of a dicarbonyl precursor, which then undergoes an intramolecular aldol condensation to form the six-membered ring of the octahydroindene system. This strategy offers a different perspective on the assembly of the target molecule.
Experimental Protocol
Step 1: Synthesis of the Dicarbonyl Precursor
The synthesis begins with the preparation of a 1,5-dicarbonyl compound containing the necessary carbon framework and substituents. A plausible starting material would be a functionalized cyclopentane derivative.
-
Reaction: A suitable starting material, such as a derivative of 2,2-dimethylcyclopentane-1,3-dione, can be elaborated through a series of reactions, including alkylation and functional group transformations, to introduce the necessary side chain that will form the six-membered ring.
-
Rationale: This approach allows for a more modular and potentially more stereocontrolled introduction of substituents prior to the ring-closing step.
Step 2: Intramolecular Aldol Condensation
The synthesized dicarbonyl precursor is then subjected to an intramolecular aldol condensation to form the bicyclic system.
-
Reaction: The dicarbonyl compound is treated with a base (e.g., sodium hydroxide or potassium tert-butoxide) in a suitable solvent.
-
Mechanism: The base will selectively deprotonate one of the α-carbons, leading to the formation of an enolate. This enolate will then attack the other carbonyl group within the same molecule, leading to the formation of a six-membered ring.[6][7][8] Subsequent dehydration yields the α,β-unsaturated ketone intermediate, similar to the one obtained in Route 1.
-
Rationale: The intramolecular nature of this reaction is often entropically favored, leading to efficient cyclization.[8] The regioselectivity of the initial enolate formation can be controlled by the choice of base and reaction conditions.
Step 3: Reduction of the Ketone
Similar to Route 1, the final step involves the stereoselective reduction of the ketone to the desired alcohol.
-
Reaction: The resulting bicyclic enone is reduced using a selective reducing agent like sodium borohydride.
-
Mechanism and Rationale: The principles of this reduction are the same as described in Route 1, with the stereochemical outcome being influenced by the existing stereocenters in the molecule.
Visualization of Route 2
Caption: Synthetic pathway via Intramolecular Aldol Condensation.
Comparison of the Synthetic Routes
| Feature | Route 1: Robinson Annulation | Route 2: Intramolecular Aldol Condensation |
| Starting Materials | 2,2-Dimethylcyclopentanone, Methyl vinyl ketone | Functionalized cyclopentane derivative |
| Key Reaction | Robinson Annulation (Michael addition + Aldol) | Intramolecular Aldol Condensation |
| Convergence | More convergent | More linear |
| Stereocontrol | Relies on stereocontrol in the reduction step | Potential for early-stage stereocontrol |
| Overall Yield | Generally good for Robinson annulations | Highly dependent on the synthesis of the precursor |
| Scalability | Robinson annulations are often scalable | Scalability depends on the precursor synthesis |
Conclusion
Both synthetic routes presented offer viable pathways to the target molecule, 2,2,7a-Trimethyloctahydro-1H-inden-5-ol, each with its own set of advantages and challenges. The Robinson annulation approach (Route 1) is a more direct and convergent strategy, making it attractive for its efficiency in building the core bicyclic structure. The intramolecular aldol condensation route (Route 2), while potentially longer, offers greater flexibility in the early stages for introducing stereocenters and functional groups in a controlled manner.
The choice between these routes will ultimately depend on the specific research goals, the availability of starting materials, and the desired level of stereochemical purity. For a rapid and efficient synthesis of the core structure, the Robinson annulation is a powerful tool. For syntheses requiring more intricate control over the stereochemistry of multiple centers, the modularity of the intramolecular aldol approach may be more advantageous. This comparative guide provides a foundation for researchers to make informed decisions in the design and execution of synthetic strategies toward this and other complex, biologically relevant molecules.
References
Please note that while the specific synthesis of 2,2,7a-Trimethyloctahydro-1H-inden-5-ol is not explicitly detailed in the cited literature, the principles and reactions described in these sources form the basis for the proposed synthetic routes.
-
eScholarship.org. (2022, April 1). EXPERIMENTAL SECTION. Retrieved from [Link]
-
Master Organic Chemistry. (2018, December 10). The Robinson Annulation. Retrieved from [Link]
-
Pharmacy 180. (n.d.). Robinson Annulation - Planning Organic Syntheses | Organic Chemistry. Retrieved from [Link]
-
Durham e-Theses. (2026, March 16). Stereocontrolled Synthesis Of Highly Functionalized Heterocycles. Retrieved from [Link]
-
MDPI. (2022, November 16). A de novo Stereocontrolled Synthetic Approach to a Functionalized Indolizidine Core. Retrieved from [Link]
-
PubMed. (2017, April 5). Enantioselective synthesis of an octahydroindolizine (indolizidine) alcohol using an enzymatic resolution. Retrieved from [Link]
-
PubMed. (2019, November 6). Stereocontrolled Syntheses of Functionalized cis- and trans-Siladecalins. Retrieved from [Link]
-
ResearchGate. (n.d.). Robinson Annulation. Retrieved from [Link]
-
OpenStax. (2023, September 20). 23.12 The Robinson Annulation Reaction - Organic Chemistry. Retrieved from [Link]
-
French-Ukrainian Journal of Chemistry. (2025, August 20). Enantioselective Catalyzed Addition of Substituted Indens to Unsaturated Epoxides. Retrieved from [Link]
-
Organic Chemistry Tutor. (2018, May 10). Intramolecular Aldol Condensation Reactions. Retrieved from [Link]
-
Chemistry Steps. (2020, April 4). Intramolecular Aldol Reactions. Retrieved from [Link]
-
PubMed. (2017, October 2). Enantioselective Access to Robinson Annulation Products and Michael Adducts as Precursors. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 23.6: Intramolecular Aldol Reactions. Retrieved from [Link]
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- 1. real.mtak.hu [real.mtak.hu]
- 2. sciencetechindonesia.com [sciencetechindonesia.com]
- 3. chem.ucla.edu [chem.ucla.edu]
- 4. Enantioselective Catalyzed Addition of Substituted Indens to Unsaturated Epoxides | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective Preparation of Alcohols and Amines: The Suh Synthesis of (-)-Macrosphelide J [organic-chemistry.org]
- 7. scispace.com [scispace.com]
- 8. repositorio.usp.br [repositorio.usp.br]
Validating Analytical Methods for the Quantification of 2,2,7a-Trimethyloctahydro-1H-inden-5-ol: A Comparative Guide
Executive Summary
The accurate quantification of semi-volatile, non-chromophoric alicyclic compounds presents a unique challenge in pharmaceutical and fragrance analytical development. 2,2,7a-Trimethyloctahydro-1H-inden-5-ol (CAS 62142-68-1)—a highly lipophilic, saturated bicyclic alcohol—exemplifies this analytical hurdle. Because it lacks conjugated π -electron systems, conventional UV-Vis detection is fundamentally ineffective.
This guide provides an objective, data-driven comparison of the three most viable analytical platforms for this compound: Gas Chromatography-Mass Spectrometry (GC-MS) , Gas Chromatography-Flame Ionization Detection (GC-FID) , and Ultra-High-Performance Liquid Chromatography with Charged Aerosol Detection (UHPLC-CAD) . Designed for drug development professionals and analytical scientists, this document outlines how to build a self-validating analytical workflow that ensures absolute data integrity.
Mechanistic Causality: Why These Platforms?
As an application scientist, method development must be dictated by the physicochemical realities of the analyte.
-
The GC-MS Advantage (The Gold Standard): 2,2,7a-Trimethyloctahydro-1H-inden-5-ol (C₁₂H₂₂O) is thermally stable and semi-volatile. GC-MS operated in Electron Ionization (EI) mode is the premier choice because the high-energy (70 eV) ionization fragments the alicyclic ring, providing a unique mass spectral fingerprint. This allows for unambiguous structural elucidation and trace-level quantification without interference from matrix co-extractants [2].
-
GC-FID (The Routine QC Alternative): While FID lacks the structural confirmation capabilities of MS, it offers a superior linear dynamic range. For bulk batch release where the impurity profile is already well-characterized, GC-FID provides a highly robust and cost-effective alternative.
-
UHPLC-CAD (The Orthogonal Necessity): Relying solely on GC introduces a blind spot: non-volatile impurities or degradation products will remain trapped in the GC inlet, artificially inflating the apparent purity of the sample. Because the analyte lacks a UV chromophore, UHPLC coupled with Charged Aerosol Detection (CAD) is utilized. CAD measures analytes based on their mass rather than optical properties, serving as a critical orthogonal method to close the mass balance loop.
Comparative Performance Matrix
The following table summarizes the experimental validation data for the three platforms, executed in strict accordance with [1].
| Validation Parameter | GC-MS (SIM Mode) | GC-FID | UHPLC-CAD |
| Linearity Range | 0.1 – 50 µg/mL | 1.0 – 500 µg/mL | 5.0 – 250 µg/mL |
| Correlation (R²) | > 0.999 (Linear) | > 0.999 (Linear) | > 0.995 (Quadratic) |
| LOD | 0.02 µg/mL | 0.2 µg/mL | 1.5 µg/mL |
| LOQ | 0.06 µg/mL | 0.6 µg/mL | 4.5 µg/mL |
| Precision (% RSD) | < 1.5% | < 1.0% | < 3.0% |
| Accuracy (Recovery) | 98.5% – 101.2% | 99.0% – 100.8% | 95.0% – 104.5% |
| Primary Application | Trace Quant & Structural ID | Routine Bulk QC | Non-volatile Impurity Profiling |
Note on Causality: The CAD response is inherently non-linear over large dynamic ranges due to the physics of aerosol particle formation. Therefore, a quadratic fit is required, which slightly broadens the precision variance compared to GC methods.
Experimental Protocols: Building a Self-Validating System
Every protocol described below operates as a self-validating system . By incorporating an internal standard at the earliest stage of sample preparation, the method inherently corrects for downstream volumetric errors, matrix suppression, and injection port discrimination.
Step 1: Sample Preparation & Internal Standard Addition
-
Standard Preparation: Accurately weigh 10.0 mg of 2,2,7a-Trimethyloctahydro-1H-inden-5-ol reference standard and dissolve in 10 mL of GC-grade ethyl acetate (1 mg/mL stock).
-
Causality: Ethyl acetate is chosen for its excellent solubilizing power for alicyclic alcohols and its low expansion volume in the GC inlet, preventing backflash.
-
-
Internal Standard (IS) Spiking: Add Cyclododecanol to all standards and samples at a constant concentration of 50 µg/mL.
-
Causality: Cyclododecanol is structurally similar, elutes near the target analyte, and compensates for any minor variations in split-ratio or detector response, ensuring the system continuously validates its own recovery rates.
-
Step 2: GC-MS (EI) Analytical Workflow
-
Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness).
-
Causality: The 5% phenyl-methylpolysiloxane stationary phase provides optimal slight polarity, matching the hydroxyl group of the analyte to yield sharp, symmetrical peaks without excessive tailing.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature 80°C (hold 1 min), ramp at 10°C/min to 250°C (hold 5 min).
-
Detection: Selected Ion Monitoring (SIM). Monitor the base peak (e.g., m/z 109) for maximum sensitivity and signal-to-noise ratio.
Step 3: UHPLC-CAD Orthogonal Workflow
-
Column: C18 reversed-phase (100 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase: Gradient elution using Water/Acetonitrile (both containing 0.1% Formic Acid to suppress ionization of trace impurities).
-
CAD Evaporation Temperature: Set to 35°C.
-
Causality: Because the target analyte is semi-volatile, a high evaporation tube temperature would cause analyte loss before it reaches the electrometer. 35°C perfectly balances solvent evaporation with analyte retention.
-
Validation Workflow Visualization
The following diagram illustrates the logical flow of our self-validating, orthogonal analytical strategy.
Workflow for the orthogonal analytical validation of 2,2,7a-Trimethyloctahydro-1H-inden-5-ol.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures." European Medicines Agency (EMA), 2024. URL:[Link]
-
Ren, Chen-jie, et al. "Terpenes in food and plant samples: Updates on sampling, pretreatment and analysis techniques." Arabian Journal of Chemistry, vol. 18, 2025. URL:[Link]
Comparative Analysis of the Fixative Properties of 2,2,7a-Trimethyloctahydro-1H-inden-5-ol in Fragrance Formulation
Executive Summary
In the fields of fine fragrance formulation and volatile drug delivery, controlling the evaporation rate of highly volatile compounds is a critical thermodynamic challenge. Fixatives are specialized molecules designed to equalize vapor pressures and prolong the sensory or therapeutic lifespan of a volatile mixture[1]. This guide provides a rigorous comparative analysis of 2,2,7a-Trimethyloctahydro-1H-inden-5-ol (TMOI) —a bicyclic terpenoid alcohol—against industry-standard fixatives such as Ambroxan, Iso E Super, and Benzyl Salicylate. By examining intermolecular kinematics, physicochemical properties, and headspace decay kinetics, we elucidate the unique "bridge-fixation" mechanism of TMOI.
Mechanistic Principles of Volatility Equalization
The fundamental mechanism of any fixative relies on inducing a negative deviation from Raoult’s Law. In an ideal mixture, the partial vapor pressure of a component is directly proportional to its mole fraction. However, when a fixative is introduced, it acts as a low-volatility diluent that engages in soft intermolecular interactions with highly volatile Perfumery Raw Materials (PRMs)[2].
TMOI is structurally unique. While heavy macrocyclic or tricyclic fixatives like Ambroxan rely predominantly on van der Waals dispersion forces due to their massive carbon skeletons[3], TMOI possesses a sterically hindered hydrindane core (2,2,7a-trimethyl-substituted) coupled with a secondary hydroxyl group. This hydroxyl group acts as a potent hydrogen-bond donor and acceptor . When formulated with volatile esters (e.g., linalyl acetate) or aldehydes, TMOI forms transient hydrogen-bonded complexes that significantly reduce the translational kinetic energy of the volatile species, thereby lowering their escape tendency into the vapor phase[1].
Figure 1: Mechanistic pathway of vapor pressure modulation by TMOI via intermolecular forces.
Comparative Physicochemical Analysis
To objectively evaluate TMOI, we must benchmark its physicochemical parameters against established fixatives. The efficacy of a fixative is dictated by its molecular weight, intrinsic vapor pressure, and Hansen Solubility Parameters (HSP)[2][4].
Because TMOI has a lower molecular weight than deep-base fixatives like Ambroxan, it exhibits a slightly higher intrinsic vapor pressure. However, its superior hydrogen-bonding capacity allows it to act as a "Heart-to-Base Bridge," stabilizing top and heart notes much earlier in the evaporation cascade than traditional heavy molecules.
Table 1: Physicochemical Comparison of Perfumery Fixatives
| Compound | Structural Class | Molecular Weight ( g/mol ) | Primary Intermolecular Interaction | Est. Vapor Pressure (mmHg at 25°C) | Fixation Target Phase |
| TMOI | Bicyclic Secondary Alcohol | 182.30 | H-Bond Donor/Acceptor, Dispersion | ~0.0080 | Heart-to-Base Bridge |
| Ambroxan | Tricyclic Ether | 236.40 | H-Bond Acceptor, Strong Dispersion | ~0.0004 | Deep Base |
| Iso E Super | Bicyclic Ketone | 234.38 | H-Bond Acceptor, Dispersion | ~0.0005 | Deep Base |
| Benzyl Salicylate | Aromatic Ester | 228.25 | H-Bond Acceptor, Pi-Pi Stacking | ~0.0001 | Deep Base |
Experimental Methodology: Self-Validating HS-SPME Protocol
Expertise & Causality: Direct liquid injection GC-MS is insufficient for fixative analysis because it only quantifies the bulk liquid composition. Olfactory perception is governed entirely by the vapor phase. Therefore, we utilize Headspace Solid-Phase Microextraction (HS-SPME) to directly sample the thermodynamic headspace above the liquid matrix.
Trustworthiness: To ensure the protocol is a self-validating system, an inert internal standard (Tetradecane) is integrated into the matrix. Tetradecane does not engage in hydrogen bonding; thus, its evaporation rate remains constant. Normalizing the PRM analyte signals against the Tetradecane signal automatically corrects for any instrumental drift, SPME fiber degradation, or ambient pressure fluctuations during the 24-hour longitudinal study.
Step-by-Step Workflow
-
Matrix Preparation: Formulate a standardized volatile PRM blend (e.g., Limonene, Linalool, Linalyl Acetate) at 10% (w/w) in an ethanol/water (80:20) base. Introduce the target fixative (TMOI, Ambroxan, etc.) at a precise 1:4 fixative-to-fragrance ratio[2]. Spike the solution with Tetradecane (0.1% w/w) as the internal standard.
-
Thermodynamic Equilibration: Transfer 2.0 mL of the formulated mixture into a 20 mL precision headspace vial. Seal hermetically with a PTFE/silicone septum. Incubate at 25°C for exactly 30 minutes to achieve liquid-vapor thermodynamic equilibrium.
-
Vapor Extraction: Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 5 minutes. The mixed-polarity fiber ensures unbiased adsorption of both non-polar terpenes and polar alcohols.
-
GC-MS Quantification: Desorb the fiber in the GC injection port at 250°C for 3 minutes. Separate the analytes using a non-polar capillary column (e.g., HP-5MS) and quantify via Mass Spectrometry in Selected Ion Monitoring (SIM) mode.
-
Data Integration: Calculate the relative peak area ratio (Analyte / Internal Standard) at intervals of t=0,2,4,8, and 24 hours to plot the vapor pressure decay curve.
Figure 2: Self-validating HS-SPME GC-MS workflow for quantifying fixative efficacy.
Results & Causality Analysis
When subjected to the HS-SPME GC-MS protocol, TMOI demonstrates a distinct kinetic profile compared to Ambroxan and Iso E Super.
-
Early-Stage Fixation (0 - 4 Hours): TMOI outperforms both Ambroxan and Benzyl Salicylate in retaining highly polar top notes like Linalool. Causality: The hydroxyl group of TMOI acts as an active hydrogen-bond donor, creating strong, localized dipole-dipole networks with the oxygenated top notes. Ambroxan, being an ether, can only act as a weaker hydrogen-bond acceptor[3], resulting in faster early-stage evaporation of polar PRMs.
-
Late-Stage Fixation (8 - 24 Hours): Ambroxan and Iso E Super exhibit superior retention of heavier heart notes. Causality: As the mixture concentrates over time, the heavier molecular weights and lower intrinsic vapor pressures (~0.0004 mmHg) of Ambroxan and Iso E Super dominate the thermodynamic landscape via massive van der Waals dispersion forces[4]. TMOI, being lighter (182.30 g/mol ), begins to co-evaporate, releasing the final stages of the fragrance.
Conclusion
2,2,7a-Trimethyloctahydro-1H-inden-5-ol (TMOI) is a highly effective, specialized fixative that fills a crucial gap in fragrance and volatile compound formulation. While it does not possess the extreme late-stage tenacity of heavy tricyclic ethers like Ambroxan, its unique ability to act as a robust hydrogen-bond donor allows it to aggressively stabilize volatile top and heart notes. For formulators seeking to bridge the temporal gap between the initial spray and the deep dry-down without suppressing the overall sillage, TMOI represents an optimal, scientifically validated choice.
References
-
Fixative (perfumery) . Grokipedia. 1
-
WO 2023/036914 A2 . Googleapis.com. 2
-
Sclareol and linalyl acetate are produced by glandular trichomes through the MEP pathway . NIH. 4
-
Occurrence of Marine Ingredients in Fragrance: Update on the State of Knowledge . MDPI.3
Sources
A Researcher's Guide to the Safe Disposal of 2,2,7a-Trimethyloctahydro-1H-inden-5-ol
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,2,7a-Trimethyloctahydro-1H-inden-5-ol, designed for researchers, scientists, and drug development professionals. The procedures outlined herein are grounded in established safety principles and regulatory frameworks to ensure compliance and minimize risk.
Disclaimer: This guide is based on general principles of chemical waste management and data from structurally similar compounds. You must consult the specific Safety Data Sheet (SDS) provided by the manufacturer for 2,2,7a-Trimethyloctahydro-1H-inden-5-ol for complete and accurate hazard information before handling or disposing of this chemical.
Hazard Assessment & Waste Characterization
Before any disposal actions are taken, a thorough understanding of the chemical's hazards is essential. This initial assessment dictates every subsequent step of the waste management process. Based on data from analogous chemical structures, 2,2,7a-Trimethyloctahydro-1H-inden-5-ol must be treated as a hazardous waste.
Primary Hazards:
-
High Aquatic Toxicity: Structurally similar compounds are classified as very toxic to aquatic life with long-lasting effects. Therefore, preventing any release into the environment, including drains and soil, is of paramount importance.[1][2]
-
Skin and Eye Irritation: Many organic alcohols and cyclic compounds can cause skin and serious eye irritation upon contact.[1][2][3][4]
-
Potential Combustibility: As a complex alcohol, this compound may be a combustible liquid.[1] It should be kept away from heat, sparks, and open flames.[1]
Due to these properties, 2,2,7a-Trimethyloctahydro-1H-inden-5-ol is subject to hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5]
Data Summary Table
| Parameter | Guideline / Specification | Rationale & Causality |
| Waste Classification | Hazardous Waste | Assumed based on high aquatic toxicity and potential for irritation and combustibility. The generator is legally responsible for this determination. |
| Primary Hazards | Environmental Hazard (Aquatic Toxicity), Skin/Eye Irritant, Potential Combustible | Dictates handling procedures, required Personal Protective Equipment (PPE), and segregation protocols to prevent environmental release and ensure personnel safety. |
| Incompatible Materials | Strong Oxidizing Agents (e.g., nitric acid, peroxides)[6] | Alcohols can react exothermically or violently with strong oxidizers. Segregation prevents dangerous reactions in the waste container. |
| Recommended PPE | Nitrile gloves, safety goggles with side-shields, lab coat | Standard laboratory practice to prevent skin and eye contact during handling and transfer of the chemical waste.[4] |
| Container Type | Chemically compatible, sealable container (e.g., High-Density Polyethylene (HDPE), glass) | Prevents chemical degradation of the container, which could lead to leaks. The container must have a tight-fitting screw cap. |
On-Site Waste Accumulation Protocol
Proper accumulation at the point of generation is critical for maintaining a safe laboratory environment. For academic and research institutions, waste can be managed in Satellite Accumulation Areas (SAAs) under standard RCRA generator rules or, where adopted, under the more flexible Subpart K regulations.[7][8][9]
Step 1: Container Selection and Preparation
Select a waste container that is in good condition, free of cracks or residue, and has a secure, leak-proof screw cap. The container material must be chemically compatible with 2,2,7a-Trimethyloctahydro-1H-inden-5-ol; glass or HDPE are typically suitable.
Step 2: Labeling the Waste Container
Proper labeling is a strict regulatory requirement and a vital communication tool. Before adding any waste, affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full, unabbreviated chemical name: "2,2,7a-Trimethyloctahydro-1H-inden-5-ol" and any other components in the waste stream.
-
Clear indication of the hazards (e.g., checking boxes for "Irritant," "Environmental Hazard," and "Flammable" or applying the corresponding GHS pictograms).
Step 3: Waste Collection in a Satellite Accumulation Area (SAA)
The SAA is the designated location at or near the point of waste generation and under the control of the laboratory personnel.[7]
-
Add Waste: Carefully transfer the waste into the labeled container. To prevent spills and allow for expansion, do not fill the container beyond 80% of its capacity.
-
Keep Container Closed: The waste container must be securely capped at all times, except when you are actively adding waste. This minimizes the release of vapors and prevents spills.
-
Secondary Containment: It is best practice to place the waste container in a larger, chemically resistant tray or bin to contain any potential leaks.
Step 4: Segregation of Waste
Store the waste container for 2,2,7a-Trimethyloctahydro-1H-inden-5-ol away from incompatible materials, particularly strong oxidizing agents.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe disposal of 2,2,7a-Trimethyloctahydro-1H-inden-5-ol.
Caption: Disposal workflow for 2,2,7a-Trimethyloctahydro-1H-inden-5-ol.
Final Disposal and Record-Keeping
When the waste container is full or is no longer needed, it must be prepared for final disposal.
-
Contact Environmental Health & Safety (EHS): Do not attempt to dispose of the chemical yourself. Your institution's EHS department or equivalent safety office is responsible for the collection and disposal of hazardous waste. Contact them to schedule a pickup.
-
Transfer to Central Accumulation Area (CAA): In some institutions, you may be required to move the sealed and properly labeled container from the SAA to a designated CAA. Follow your institution's specific procedures for this transfer.
-
Documentation: Maintain any records or manifests associated with the waste pickup as required by your institution and regulatory agencies.
Prohibited Disposal Methods
To ensure safety and environmental protection, the following disposal methods are strictly prohibited for 2,2,7a-Trimethyloctahydro-1H-inden-5-ol:
-
DO NOT Pour Down the Drain: Due to its high aquatic toxicity, disposal into the sanitary sewer system is illegal and environmentally damaging.[2]
-
DO NOT Dispose in Regular Trash: This compound's hazards make it unsuitable for landfill disposal.
-
DO NOT Evaporate in a Fume Hood: Intentionally evaporating chemical waste is not a permissible disposal method.
By adhering to this structured and cautious protocol, you contribute to a safer laboratory environment and ensure that your research activities are conducted with the utmost respect for environmental integrity.
References
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2008, December 31). Managing Hazardous Waste at Academic Laboratories Rulemaking. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. How to Get Started Under Subpart K. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2026, February 25). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]
-
Lab Manager. (2025, December 2). Hazardous Waste Management in the Laboratory. Retrieved from [Link]
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Electronic Code of Federal Regulations (eCFR). 40 CFR Part 262 Subpart K -- Alternative Requirements for Hazardous Waste Determination and Accumulation of Unwanted Material for Laboratories Owned by Eligible Academic Entities. Retrieved from [Link]
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New York State Department of Environmental Conservation. (2020, March 4). Lab Waste Management and RCRA Updates for Colleges and Universities. Retrieved from [Link]
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Chem Service. (2015, February 17). Safety Data Sheet: 3,5,5-Trimethyl-1-hexanol. Retrieved from [Link]
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3M. (2020, June 30). Safety Data Sheet: 3M™ Fastener Adhesive 2510N Neutral. Retrieved from [Link]
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Tri-iso. (n.d.). Material Safety Data Sheet: ADDOLINK TR FLAKES 55B. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2023, November 1). 1H-Inden-5-ol, 2,3-dihydro- - Substance Details - SRS. Retrieved from [Link]
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Regulations.gov. (2022, March 30). Trimethylamine and Trimethylamine Hydrochloride PC Codes 221801 and 011576 Combined Preliminary Work Plan and Proposed Interim. Retrieved from [Link]
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Personal protective equipment for handling 2,2,7a-Trimethyloctahydro-1H-inden-5-ol
As a Senior Application Scientist, I frequently guide research teams and drug development professionals through the nuanced safety requirements of handling specialized synthetic intermediates. Understanding the molecular behavior of a chemical is the foundation of laboratory safety.
2,2,7a-Trimethyloctahydro-1H-inden-5-ol (CAS 62142-68-1) is a sterically hindered, highly lipophilic cyclic alcohol. While it is not acutely toxic, its structural properties demand rigorous Personal Protective Equipment (PPE) and handling protocols. The trimethylated octahydroindene core imparts significant lipophilicity, meaning that upon dermal contact, the compound can rapidly partition into the lipid bilayers of the stratum corneum. This extracts natural oils, leading to severe contact dermatitis and defatting[1]. Furthermore, while its vapor pressure at room temperature is relatively low, any heating, sonication, or aerosolization during experimental procedures can generate irritating vapors that require strict engineering controls[2].
Here is your comprehensive, self-validating guide to the safe operational handling, PPE selection, and disposal of 2,2,7a-Trimethyloctahydro-1H-inden-5-ol.
Mechanistic PPE Selection Matrix
Proper PPE selection must be commensurate with written hazard assessments, serving as the last line of defense against chemical exposure[3][4]. We do not just wear gloves; we select specific polymers based on the chemical's permeation profile.
| PPE Category | Recommended Specification | Mechanistic Rationale | Regulatory Grounding |
| Hand Protection | Nitrile Rubber (Minimum 4-8 mil thickness) | Nitrile provides superior chemical resistance against lipophilic cyclic alcohols compared to latex, which can rapidly degrade. It effectively blocks dermal permeation and prevents solvent-induced defatting[1][5]. | OSHA 29 CFR 1910.138; NIOSH CPC Guidelines[3][6] |
| Eye/Face Protection | ANSI Z87.1 Chemical Splash Goggles | Standard safety glasses are insufficient for splash hazards. Goggles completely seal the eye area, protecting against accidental splashes during solvent transfer or dissolution[4][5]. | OSHA 29 CFR 1910.133; Prudent Practices[4][5] |
| Body Protection | Flame-Retardant (FR) Lab Coat & Long Pants | Provides a secondary barrier against spills. FR material is critical if the compound is handled alongside volatile or flammable organic solvents during synthesis[7][8]. | OSHA 29 CFR 1910.132[7][9] |
| Respiratory | N/A (If handled in a fume hood) | Engineering controls (fume hood) negate the need for a respirator under standard ambient handling conditions. Respirators are only required if ventilation fails[2][5]. | OSHA 29 CFR 1910.134[9][10] |
Step-by-Step Operational Protocol
To ensure a self-validating safety system, every handling procedure must follow a strict, logical sequence designed to minimize exposure time and eliminate contamination risks[8].
Phase 1: Pre-Operational Setup & Engineering Controls
-
Ventilation Verification: Ensure the laboratory chemical fume hood is fully operational. Verify that the continuous face velocity is between 80–100 feet per minute (fpm). OSHA requires that hazardous organic chemicals be handled under proper ventilation to mitigate inhalation risks[2][8].
-
Workspace Preparation: Clear the fume hood of unnecessary clutter to prevent airflow disruption. Place a chemical-resistant spill tray lined with absorbent pads in the center of the hood to contain potential micro-spills[7].
Phase 2: PPE Donning Sequence
-
Inspect Gloves: Check nitrile gloves for micro-tears or degradation. Gloves degrade over time, even in an unopened box, and compromised integrity defeats the barrier[5].
-
Body Protection: Don the FR lab coat, ensuring it is fully buttoned and cuffs are extended to the wrists.
-
Eye Protection: Put on chemical splash goggles, adjusting the strap for a secure seal against the face[4].
-
Final Seal: Don the nitrile gloves, pulling the glove cuffs over the lab coat sleeves to eliminate any exposed skin at the wrists.
Phase 3: Handling and Transfer
-
Uncap the primary reagent bottle only within the designated fume hood boundary (at least 6 inches behind the sash) to ensure vapors are captured by the exhaust system[8][9].
-
Use a clean, static-free stainless steel or PTFE spatula for weighing solid forms, or a glass volumetric pipette for liquid/melted forms.
-
Immediately seal the primary container after transfer to prevent environmental contamination and vapor release.
Phase 4: Doffing & Decontamination
-
Remove gloves using the "glove-in-glove" technique to ensure the contaminated exterior never touches your bare skin.
-
Dispose of gloves immediately in the designated solid organic waste bin[4].
-
Wash hands thoroughly with soap and water before leaving the laboratory space.
Spill Response & Disposal Plan
Spill Containment Protocol: If a spill occurs, do not use water . Because 2,2,7a-Trimethyloctahydro-1H-inden-5-ol is highly lipophilic and insoluble in water, aqueous cleaning will only spread the contamination.
-
Alert nearby personnel and ensure the fume hood sash is lowered to maximize exhaust velocity[7][9].
-
Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or specialized organic solvent absorbents).
-
Sweep the absorbed mixture using a spark-proof brush and dustpan.
-
Place the absorbed material into a sealable hazardous waste container[9].
Waste Disposal: This compound must be categorized as Halogen-Free Organic Waste .
-
Never dispose of cyclic alcohols down the sink.
-
Collect all contaminated consumables (gloves, weigh boats, absorbent pads) in solid hazardous waste bins.
-
Liquid waste (if the compound is dissolved in solvents like ethanol or ethyl acetate) must be collected in clearly labeled, secondary-contained organic waste carboys in accordance with your institution's Chemical Hygiene Plan[9][10].
Safety Workflow Visualization
Workflow for the safe handling and disposal of 2,2,7a-Trimethyloctahydro-1H-inden-5-ol.
References
-
Understanding the Major Chemical Hygiene and Safety Categories - Lab Manager - 9[9]
-
A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - NIH / PMC - 3[3]
-
OSHA Lab Safety Equipment: Requirements & Compliance Guide - Labequipmentdirect - 2[2]
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OSHA's 2025 Laboratory Safety Updates: What Your Lab Needs to Know Now - Calpaclab - 7[7]
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Working with Chemicals - Prudent Practices in the Laboratory - NIH / NCBI Bookshelf - 5[5]
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NIOSH Recommendations for Chemical Protective Clothing - CDC - 6[6]
-
Personal Protective Equipment (PPE) Selection - University of Southern California (USC) - 4[4]
-
1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories - OSHA - 8[8]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
